molecular formula C10H18O2 B1671641 Ethyl cyclohexylacetate CAS No. 5452-75-5

Ethyl cyclohexylacetate

Cat. No.: B1671641
CAS No.: 5452-75-5
M. Wt: 170.25 g/mol
InChI Key: ZBDAMDWKXGTKBT-UHFFFAOYSA-N
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Description

Ethyl cyclohexylacetate is a biochemical.

Properties

IUPAC Name

ethyl 2-cyclohexylacetate
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InChI

InChI=1S/C10H18O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3
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InChI Key

ZBDAMDWKXGTKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID4063901
Record name Cyclohexaneacetic acid, ethyl ester
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Molecular Weight

170.25 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Ethyl cyclohexylacetate
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CAS No.

5452-75-5
Record name Ethyl cyclohexylacetate
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Record name Ethyl cyclohexylacetate
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Record name Cyclohexaneacetic acid, ethyl ester
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Record name Cyclohexaneacetic acid, ethyl ester
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Record name Ethyl cyclohexylacetate
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Record name ETHYL CYCLOHEXYLACETATE
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Foundational & Exploratory

Ethyl cyclohexylacetate synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Cyclohexylacetate

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, tailored for researchers, scientists, and professionals in drug development. The document details the core synthetic pathways, experimental protocols, and quantitative data, presented in a structured format for clarity and comparative analysis.

Introduction

This compound is an ester characterized by its fruity aroma and is utilized in various applications, including as a flavoring and fragrance agent. Its synthesis is primarily achieved through two key chemical reactions: Fischer esterification and transesterification. This guide will delve into the mechanisms of these pathways, providing detailed experimental insights and data.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In the context of this compound synthesis, this involves the reaction of cyclohexylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[1][3]

Reaction Mechanism

The mechanism of Fischer esterification proceeds through several key steps:[2][4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol (General Procedure)

Materials:

  • Cyclohexylacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium carbonate solution (5%) for neutralization

  • Saturated calcium chloride solution for washing

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

  • In a round-bottom flask, combine cyclohexylacetic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Carbon dioxide evolution will be observed.

  • Separate the aqueous layer and wash the organic layer with a saturated calcium chloride solution to remove excess ethanol.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and purify the crude this compound by distillation.

Quantitative Data

Specific quantitative data for the direct Fischer esterification of cyclohexylacetic acid with ethanol is not available in the provided search results. However, data from the synthesis of the related compound, cyclohexyl acetate (B1210297) from cyclohexene (B86901) and acetic acid, can provide an indication of typical reaction conditions and yields.

ParameterValueReference
Reactants Cyclohexene, Acetic Acid[6]
Catalyst Sulfo-group cation exchange resin[6]
Catalyst Loading 1-4% of cyclohexene mass[6]
Molar Ratio (Acetic Acid:Cyclohexene) 1:1 to 5:1[6]
Reaction Temperature 80-100 °C[6]
Reaction Time 1-8 hours[6]
Yield Up to 89.6%[6]

Transesterification

Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group.[7] For the synthesis of this compound, this could involve reacting mthis compound with ethanol.

Reaction Mechanism

Acid-Catalyzed Transesterification: The mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol.

Base-Catalyzed Transesterification: This pathway involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original alkoxy group.

Experimental Protocol (General Procedure)

A general protocol for transesterification can be outlined as follows, based on the synthesis of other esters via this method.[8]

Materials:

  • Mthis compound (or another suitable ester)

  • Ethanol

  • Acid catalyst (e.g., sulfuric acid) or Base catalyst (e.g., sodium ethoxide)

  • Solvent (if necessary)

Procedure:

  • Combine the starting ester and a large excess of ethanol in a round-bottom flask.

  • Add the acid or base catalyst.

  • Heat the mixture to reflux for the required reaction time.

  • After completion, neutralize the catalyst (if necessary).

  • Remove the excess ethanol and the alcohol byproduct (e.g., methanol) by distillation.

  • Purify the resulting this compound by fractional distillation.

Quantitative Data for a Related Transesterification

The following table presents data for the transesterification of methyl acetate with 2-ethylhexanol to produce 2-ethylhexyl acetate, which can serve as a reference for the conditions applicable to this compound synthesis.[8]

ParameterValueReference
Reactants Methyl acetate, 2-Ethylhexanol[8]
Catalyst Strongly acidic cation-exchange resin (NKC-9)[8]
Catalyst Loading 20 wt.%[8]
Molar Ratio (Methyl acetate:2-Ethylhexanol) 4:1[8]
Reaction Temperature 80 °C[8]
Reaction Time 3 hours[8]
Product Yield 90.90%[8]
Conversion of 2-Ethylhexanol 79.64%[8]

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification RCOOH Cyclohexylacetic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH Ethanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate H2O Water Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination Ester This compound Protonated_Ester->Ester Deprotonation

Caption: Fischer Esterification Mechanism

Experimental Workflow for Fischer Esterification

Experimental_Workflow Start Start Mixing Mix Cyclohexylacetic Acid, Ethanol, and H2SO4 Start->Mixing Reflux Heat to Reflux Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with Na2CO3 solution Cooling->Neutralization Washing Wash with Saturated CaCl2 Neutralization->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Purification Purify by Distillation Drying->Purification End End Purification->End

Caption: Fischer Esterification Workflow

Conclusion

The synthesis of this compound can be effectively achieved through both Fischer esterification and transesterification. Fischer esterification, the acid-catalyzed reaction of cyclohexylacetic acid and ethanol, is a direct and fundamental approach. Transesterification offers an alternative route by converting a different ester of cyclohexylacetic acid. The choice of method may depend on the availability of starting materials, desired purity, and reaction scale. While specific quantitative data for the direct synthesis of this compound is limited in the available literature, the provided protocols and data for analogous reactions offer a solid foundation for developing a robust synthetic procedure.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Cyclohexylacetate

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a compound of interest in various scientific and industrial applications. This document details its key physical and chemical characteristics, outlines experimental protocols for its synthesis and property determination, and includes a visual representation of its synthesis pathway.

Core Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic fruity and floral odor.[1][2] It is primarily used as a fragrance and flavor ingredient.[2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueConditions
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [4][5][6][7]
Boiling Point 211-212 °Cat 760/766 mmHg[1][3][4][5]
Density 0.948 g/mLat 25 °C[1][4]
Refractive Index 1.444at 20 °C[1][5]
Flash Point 80 - 84 °C (176 - 183.2 °F)Closed Cup[1][3]
Solubility Insoluble in water; Soluble in alcohol and oils.[1][2][3]
Appearance Clear colorless liquid[1]
Odor Powerful, sweet-fruity, floral odor[1][2][3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of cyclohexyl ethanol (B145695) with acetic acid or acetic anhydride.[1]

Materials:

  • Cyclohexyl ethanol

  • Acetic acid (or acetic anhydride)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cyclohexyl ethanol and acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation to obtain the final product.

G Reactant1 Cyclohexyl Ethanol Process Fischer Esterification (Reflux) Reactant1->Process Reactant2 Acetic Acid Reactant2->Process Catalyst H₂SO₄ (catalyst) Catalyst->Process Product This compound Byproduct Water Process->Product Process->Byproduct

Caption: Synthesis of this compound.

Determination of Physicochemical Properties

Boiling Point Determination: The boiling point is determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Density Measurement: A calibrated pycnometer is used to measure the density of the liquid at a specified temperature, typically 25 °C. The mass of a known volume of the substance is determined, and the density is calculated.

Refractive Index Measurement: The refractive index is measured using an Abbe refractometer at a specified temperature, typically 20 °C, and at a specific wavelength of light (usually the sodium D-line, 589 nm).

Safety and Handling

This compound is a combustible liquid.[8] It is important to keep it away from heat, sparks, open flames, and hot surfaces.[8] When handling, wear protective gloves, protective clothing, and eye/face protection.[8] Store in a well-ventilated place and keep cool.[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[8] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Spectral Analysis of Ethyl Cyclohexylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for ethyl cyclohexylacetate, a key organic compound with applications in various scientific fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.12Quartet2H-O-CH₂ -CH₃
2.17Doublet2H-CH₂-COO-
1.65 - 1.78Multiplet5HCyclohexyl ring protons
1.15 - 1.27Multiplet6HCyclohexyl ring protons
0.97Triplet3H-O-CH₂-CH₃

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The following data is based on spectral prediction and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (ppm)Carbon Atom Assignment
172.5C =O
60.2-O-C H₂-CH₃
41.5-C H₂-COO-
34.0Cyclohexyl C H
32.8Cyclohexyl C H₂
26.1Cyclohexyl C H₂
25.8Cyclohexyl C H₂
14.2-O-CH₂-C H₃

Note: These values are predicted and should be verified experimentally.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic functional groups present in the molecule. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2925, ~2854C-H stretchAliphatic
~1737C=O stretchEster
~1175C-O stretchEster

Characteristic absorption ranges for esters are well established.[2]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The data is presented as mass-to-charge ratios (m/z).

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
170~5[M]⁺ (Molecular Ion)
125~15[M - OCH₂CH₃]⁺
97~12[C₇H₁₃]⁺
88100[CH₂=C(OH)OCH₂CH₃]⁺ (Base Peak)
69~20[C₅H₉]⁺
55~30[C₄H₇]⁺

Data sourced from ChemicalBook and PubChem.[1][3]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The acquisition parameters typically include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16 to 32 scans. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, a neat spectrum is obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis Protocol: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample NMR_Acq NMR Spectrometer (¹H and ¹³C) Sample->NMR_Acq IR_Acq FTIR Spectrometer Sample->IR_Acq MS_Acq Mass Spectrometer (GC-MS) Sample->MS_Acq NMR_Data Raw NMR Data (FID) NMR_Acq->NMR_Data IR_Data Raw IR Data (Interferogram) IR_Acq->IR_Data MS_Data Raw MS Data MS_Acq->MS_Data NMR_Proc Fourier Transform & Phase Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform IR_Data->IR_Proc MS_Proc Peak Detection & Integration MS_Data->MS_Proc NMR_Spec ¹H and ¹³C NMR Spectra NMR_Proc->NMR_Spec IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Spec Mass Spectrum MS_Proc->MS_Spec Structure Structural Elucidation of This compound NMR_Spec->Structure IR_Spec->Structure MS_Spec->Structure

References

An In-depth Technical Guide to Ethyl 2-Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5452-75-5

This technical guide provides a comprehensive overview of ethyl 2-cyclohexylacetate, a key chemical intermediate with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis methodologies, spectroscopic data, and potential biological activities.

Physicochemical and Spectroscopic Data

Ethyl 2-cyclohexylacetate is a colorless liquid with a floral, fruity odor.[1] Its key physical and chemical properties are summarized in the tables below, compiled from various sources. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of Ethyl 2-Cyclohexylacetate

PropertyValueReference
CAS Number 5452-75-5[1][2]
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [2]
Appearance Colorless clear liquid[1]
Boiling Point 211.00 °C @ 760.00 mm Hg[1]
Density 0.94500 to 0.94800 g/mL @ 25.00 °C[1]
Refractive Index 1.44200 to 1.45000 @ 20.00 °C[1]
Flash Point 176.00 °F (80.00 °C)[1]
Solubility Soluble in alcohol; Insoluble in water[1]
IUPAC Name ethyl 2-cyclohexylacetate[2]

Table 2: Spectroscopic Data for Ethyl 2-Cyclohexylacetate

Spectrum TypeKey Peaks/SignalsSource
¹H NMR Data available on SpectraBase[2]
¹³C NMR Data available on SpectraBase and ChemicalBook[2][3]
Mass Spectrometry (GC-MS) Top Peak (m/z): 88; 2nd Highest (m/z): 60; 3rd Highest (m/z): 61[2]
Infrared (IR) Spectroscopy Data available on SpectraBase (FTIR, ATR-IR, Near IR, Vapor Phase IR)[2]

Experimental Protocols

The synthesis of ethyl 2-cyclohexylacetate can be achieved through several routes. Below are detailed methodologies for two common approaches.

Synthesis via Horner-Wadsworth-Emmons Reaction and Hydrogenation

This two-step method first involves the synthesis of an unsaturated precursor, ethyl cyclohexylideneacetate, followed by its reduction to the target compound.

Step 1: Synthesis of Ethyl Cyclohexylideneacetate

This protocol is adapted from the synthesis of ethyl cyclohexylideneacetate via the Horner-Wadsworth-Emmons reaction.[4]

Materials and Reagents:

Equipment:

  • 500-mL three-necked flask

  • Stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

Procedure:

  • A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[4]

  • To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45–50 minute period, maintaining the temperature at 30–35 °C with cooling if necessary.[4]

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure complete reaction.[4]

  • To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30–40 minute period, maintaining the temperature at 20–30 °C with an ice bath.[4]

  • After about half of the ketone is added, a gummy precipitate of sodium diethyl phosphate (B84403) will form. The mixture is then heated at 60–65 °C for 15 minutes.[4]

  • The product is cooled to 15–20 °C, and the mother liquor is decanted from the precipitate. The precipitate is washed with several 25-mL portions of benzene at 60 °C.[4]

  • Benzene is distilled from the combined mother and wash liquors. The product, ethyl cyclohexylideneacetate, is then distilled under vacuum.[4]

Step 2: Hydrogenation of Ethyl Cyclohexylideneacetate

The ethyl cyclohexylideneacetate obtained from Step 1 can be hydrogenated to yield ethyl 2-cyclohexylacetate using a standard catalytic hydrogenation procedure.

Materials and Reagents:

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Reaction flask

Procedure:

  • Dissolve ethyl cyclohexylideneacetate in a suitable solvent such as ethanol or ethyl acetate in a reaction flask.

  • Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).

  • Place the flask in a hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude ethyl 2-cyclohexylacetate, which can be further purified by distillation.

Synthesis via Fischer Esterification

This method involves the direct esterification of cyclohexylacetic acid with ethanol in the presence of an acid catalyst.

Materials and Reagents:

  • Cyclohexylacetic acid

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine cyclohexylacetic acid and an excess of ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-cyclohexylacetate.

  • The product can be further purified by distillation.

Biological Activity and Mechanism of Action

While direct studies on the biological signaling pathways of ethyl 2-cyclohexylacetate are limited, research on structurally related compounds provides valuable insights into its potential pharmacological effects. A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate , a compound isolated from Heliotropium indicum, demonstrated significant gastroprotective activity against ethanol-induced gastric lesions in mice.[5][6][7]

The study investigated the mechanism of action and concluded that the gastroprotective effect is not mediated by the classical pathways involving prostaglandins, nitric oxide (NO), or sulfhydryl groups.[5][6][7] This was determined by pre-treating the animals with inhibitors of these pathways (indomethacin for prostaglandins, L-NAME for nitric oxide synthase, and NEM for sulfhydryl groups), which did not reverse the protective effect of the compound.[5][6][7]

The following diagrams illustrate the experimental workflow to determine the mechanism of action and the signaling pathways that were ruled out.

experimental_workflow cluster_groups Experimental Groups (Mice) cluster_inhibitors Inhibitors cluster_outcome Outcome Measurement control Control Group (Vehicle + Ethanol) measurement Assessment of Gastric Lesions (Ulcer Index) control->measurement Baseline Damage compound Test Compound Group ((E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate + Ethanol) compound->measurement Gastroprotective Effect inhibitor_groups Inhibitor Groups (Inhibitor + Test Compound + Ethanol) inhibitor_groups->measurement Mechanism of Action Investigation indomethacin Indomethacin (Prostaglandin Synthesis Inhibitor) indomethacin->inhibitor_groups lname L-NAME (Nitric Oxide Synthase Inhibitor) lname->inhibitor_groups nem NEM (Sulfhydryl Group Blocker) nem->inhibitor_groups

Experimental workflow for investigating the gastroprotective mechanism.

signaling_pathways cluster_ruled_out Ruled-Out Signaling Pathways compound (E)-ethyl-12-cyclohexyl- 4,5-dihydroxydodec-2-enoate gastroprotection Gastroprotection compound->gastroprotection Leads to unknown Unknown Mechanism(s) compound->unknown Acts via pgs Prostaglandin Synthesis pgs->gastroprotection Not Involved no Nitric Oxide (NO) Pathway no->gastroprotection Not Involved sh Sulfhydryl (-SH) Groups sh->gastroprotection Not Involved unknown->gastroprotection Results in

Ruled-out signaling pathways for the gastroprotective effect.

These findings suggest that the gastroprotective effects of cyclohexylacetate derivatives may operate through novel mechanisms, warranting further investigation for potential drug development applications. The structural similarity between ethyl 2-cyclohexylacetate and the studied compound makes it a candidate for similar biological screening.

Conclusion

Ethyl 2-cyclohexylacetate is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is achievable through robust and scalable chemical reactions. While its primary applications have been in the flavor and fragrance industries, emerging research on structurally related compounds suggests potential therapeutic applications, particularly as a gastroprotective agent. The elucidation of its precise mechanism of action remains an area for future research and could unveil novel pathways for the development of new therapeutics. This guide provides a foundational resource for scientists and researchers working with or exploring the potential of ethyl 2-cyclohexylacetate.

References

Ethyl Cyclohexylacetate: A Review of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexylacetate is a chemical compound primarily utilized as a fragrance and flavoring agent.[1][2] Its characteristic fruity odor has led to its inclusion in various consumer products. While its physicochemical properties are well-documented, a comprehensive screening of its direct biological activities, particularly in antimicrobial, antifungal, insecticidal, and phytotoxic applications, remains limited in publicly available scientific literature. This technical guide summarizes the currently available toxicological data for this compound and highlights the significant gap in research regarding its specific biological activities.

Toxicological Profile

The primary available data on the biological effects of this compound pertains to its toxicological profile. This information is crucial for safety assessments but does not provide specific details on its potential therapeutic or biocidal applications.

Acute Toxicity:

The most specific acute toxicity data point available is an intravenous LD50 (lethal dose, 50%) in mice, which has been reported as 56 mg/kg.[1] General safety assessments indicate that it may cause skin and eye irritation.[3] Inhalation may lead to irritation of the respiratory tract.[3] However, under normal use, significant health injuries are not expected.[3]

Table 1: Summary of Acute Toxicity Data for this compound

Test AnimalRoute of AdministrationToxicity MetricValueReference
MouseIntravenousLD5056 mg/kg[1]

Other Toxicological Information:

Safety Data Sheets (SDS) and toxicology databases provide general statements regarding the lack of available data for specific endpoints. For instance, information on mutagenic effects, sensitization, and chronic toxicity is largely unavailable.[3][4] There is also no specific data available regarding its toxicity to fish, daphnia, algae, or microorganisms in environmental settings.[5]

Gaps in Biological Activity Screening

A thorough review of scientific literature reveals a significant lack of dedicated studies on the specific biological activities of pure this compound. Much of the research that appears in initial searches relates to "ethyl acetate (B1210297) extracts" of various natural products. It is critical to distinguish that the biological activities of these complex extracts cannot be attributed to this compound alone.

Currently, there is no publicly available, in-depth research detailing the following for pure this compound:

  • Antimicrobial Activity: Quantitative data such as Minimum Inhibitory Concentrations (MICs) against a range of bacteria are not available.

  • Antifungal Activity: Similar to antimicrobial data, specific MICs or other measures of antifungal efficacy are not documented.

  • Insecticidal Activity: There are no published studies evaluating the insecticidal properties of this compound, including methodologies and efficacy data.

  • Phytotoxicity: Data on the phytotoxic effects of this compound on various plant species is not present in the reviewed literature.

Experimental Protocols: A Call for Future Research

The absence of detailed experimental protocols is a direct consequence of the lack of primary research in these areas. To address this knowledge gap, future research should focus on systematic screening of this compound's biological activities. Below is a generalized workflow that could be adopted for such a screening program.

Diagram 1: Proposed Workflow for Biological Activity Screening of this compound

G cluster_0 Compound Acquisition and Preparation cluster_1 Biological Screening Assays cluster_2 Data Analysis and Interpretation cluster_3 Reporting and Further Steps A Source Pure Ethyl Cyclohexylacetate B Prepare Stock Solutions in Appropriate Solvents A->B C Antimicrobial Assays (e.g., MIC, MBC) B->C D Antifungal Assays (e.g., MIC, MFC) B->D E Insecticidal Assays (e.g., Contact, Fumigant) B->E F Phytotoxicity Assays (e.g., Seed Germination, Plant Growth) B->F G Determine IC50/EC50/MIC Values C->G D->G E->G F->G H Statistical Analysis of Results G->H I Structure-Activity Relationship (SAR) Analysis (if derivatives are tested) H->I J Publish Findings I->J K Further Mechanistic Studies for Confirmed Activities J->K

References

IUPAC name of ethyl cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-Cyclohexylacetate

This technical guide provides a comprehensive overview of ethyl 2-cyclohexylacetate, including its chemical properties, synthesis protocols, and potential applications relevant to researchers, scientists, and drug development professionals.

Nomenclature and Identification

The compound commonly known as ethyl cyclohexylacetate is systematically named according to IUPAC nomenclature.

  • IUPAC Name: ethyl 2-cyclohexylacetate[1]

  • Synonyms: Ethyl cyclohexaneacetate, Cyclohexaneacetic acid, ethyl ester, Cyclohexylacetic acid ethyl ester[1][2]

  • CAS Number: 5452-75-5[2]

  • Molecular Formula: C₁₀H₁₈O₂[1][3][4]

  • InChI Key: ZBDAMDWKXGTKBT-UHFFFAOYSA-N[1][2]

  • SMILES: CCOC(=O)CC1CCCCC1[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-cyclohexylacetate is presented in the table below. This data is crucial for its application in chemical synthesis and formulation.

PropertyValueSource
Molecular Weight 170.25 g/mol [1][3]
Appearance Colorless liquid[5]
Odor Fruity, raspberry-apple like[5]
Boiling Point 211-212 °C at 760 mmHg[3][5][6]
Density 0.948 g/mL at 25 °C[5][6]
Refractive Index 1.444 at 20 °C[3][5][6]
Flash Point 80.00 °C (176.00 °F)[7]
Solubility Insoluble in water; Soluble in alcohol and oils[5][8]

Synthesis of Ethyl 2-Cyclohexylacetate

The synthesis of ethyl 2-cyclohexylacetate can be achieved through several methods. The most common laboratory and industrial-scale preparations involve the esterification of cyclohexylacetic acid or the reduction of ethyl cyclohexylideneacetate.

Fischer Esterification of Cyclohexylacetic Acid

This method involves the reaction of cyclohexylacetic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction:

C₆H₁₁CH₂COOH + C₂H₅OH ⇌ C₆H₁₁CH₂COOC₂H₅ + H₂O

Experimental Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine cyclohexylacetic acid (1.0 eq), ethanol (3.0 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl 2-cyclohexylacetate.

Reduction of Ethyl Cyclohexylideneacetate

This method involves the catalytic hydrogenation of the carbon-carbon double bond of ethyl cyclohexylideneacetate.

Reaction:

C₆H₁₀=CHCOOC₂H₅ + H₂ → C₆H₁₁CH₂COOC₂H₅

Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst such as Palladium on carbon (Pd/C) or a copper hydride catalyst in a suitable solvent like ethanol.[9]

  • Reactant Addition: Add ethyl cyclohexylideneacetate to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical techniques like GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude ethyl 2-cyclohexylacetate can be further purified by vacuum distillation if necessary. A 95% yield of this compound has been reported using a copper hydride catalyst.[9]

Synthesis and Reaction Workflow

The following diagram illustrates the primary synthesis routes to ethyl 2-cyclohexylacetate.

Synthesis_Workflow cluster_esterification Fischer Esterification cluster_reduction Catalytic Hydrogenation Cyclohexylacetic Acid Cyclohexylacetic Acid Ethyl_2_Cyclohexylacetate_1 Ethyl 2-Cyclohexylacetate Cyclohexylacetic Acid->Ethyl_2_Cyclohexylacetate_1 + Ethanol Ethanol Ethanol Ethanol->Ethyl_2_Cyclohexylacetate_1 Acid Catalyst Acid Catalyst Acid Catalyst->Ethyl_2_Cyclohexylacetate_1 cat. Water Water Ethyl_2_Cyclohexylacetate_1->Water + H2O Ethyl Cyclohexylideneacetate Ethyl Cyclohexylideneacetate Ethyl_2_Cyclohexylacetate_2 Ethyl 2-Cyclohexylacetate Ethyl Cyclohexylideneacetate->Ethyl_2_Cyclohexylacetate_2 + H2 Hydrogen Hydrogen Hydrogen->Ethyl_2_Cyclohexylacetate_2 Catalyst Pd/C or Cu-hydride Catalyst->Ethyl_2_Cyclohexylacetate_2 cat.

Caption: Synthesis routes to ethyl 2-cyclohexylacetate.

Applications in Research and Drug Development

While ethyl 2-cyclohexylacetate is primarily used as a flavoring and fragrance agent[5][8], its chemical structure and properties make it a compound of interest for chemical synthesis.

  • Building Block: As an ester with a cyclohexyl moiety, it can serve as a starting material or intermediate in the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing a handle for further chemical transformations.

  • Solvent Properties: Its low water solubility and good solubility in organic solvents suggest potential use as a non-polar solvent in specific applications.[8]

Although direct applications in drug development are not widely documented, esters are a common functional group in many active pharmaceutical ingredients (APIs). The synthesis and modification of ester-containing molecules like ethyl 2-cyclohexylacetate are fundamental skills for medicinal chemists. Research into the biological activities of various esters is an ongoing field, and compounds like ethyl 2-cyclohexylacetate could be investigated for potential pharmacological effects.[8] For instance, the broader class of acetate (B1210297) esters has seen extensive use in pharmaceuticals as solvents and in the synthesis of APIs.[10][11]

Safety and Handling

Ethyl 2-cyclohexylacetate is considered safe for use as a flavoring agent in food.[1] However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting. It may cause irritation.[1] It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses.

References

An In-depth Technical Guide to the Solubility of Ethyl Cyclohexylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl cyclohexylacetate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines qualitative information with a theoretical prediction of miscibility using Hansen Solubility Parameters (HSP). Furthermore, a detailed, adaptable experimental protocol is provided to enable researchers to determine precise solubility data under their specific laboratory conditions.

Introduction to this compound

This compound (CAS No: 5452-75-5) is a colorless liquid with a characteristic fruity odor.[1] Its molecular formula is C₁₀H₁₈O₂, and it has a molecular weight of approximately 170.25 g/mol . It is commonly used as a fragrance and flavoring agent.[1] In the context of research and drug development, understanding its solubility in various organic solvents is crucial for its use as a solvent, a reaction medium, or a component in formulations.

Qualitative Solubility Profile

This compound is generally described as being soluble in a range of common organic solvents while exhibiting poor solubility in water.[1][2]

  • High Solubility: It is reported to be soluble in ethanol, acetone, ether, and oils.[1][2]

  • Low Solubility: It is characterized as being almost insoluble or having low solubility in water.[1][2] An estimated water solubility is approximately 49.2 mg/L at 25 °C.[3]

Quantitative Solubility and Miscibility Prediction using Hansen Solubility Parameters

To provide a more quantitative insight into the solubility of this compound, Hansen Solubility Parameters (HSP) can be utilized. The principle of "like dissolves like" is quantified by comparing the HSP values of the solute (this compound) and various solvents. The closer the HSP values, the higher the likelihood of solubility or miscibility.

The three Hansen parameters are:

  • δD: Energy from dispersion forces

  • δP: Energy from polar forces

  • δH: Energy from hydrogen bonding forces

The Hansen Solubility Parameters for this compound have been identified as:

  • δD: 16.71 MPa½

  • δP: 3.50 MPa½

  • δH: 4.70 MPa½

The following table presents the HSP for a range of common organic solvents and calculates the Relative Energy Difference (RED) number to predict miscibility. A RED number less than 1.0 suggests a high likelihood of miscibility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)RED Number (Predicted Miscibility)
This compound 16.71 3.50 4.70 -
Acetone15.510.47.01.14 (Borderline)
Acetonitrile15.318.06.12.14 (Immiscible)
Benzene18.40.02.00.81 (Miscible)
1-Butanol16.05.715.81.63 (Immiscible)
Cyclohexane16.80.00.20.82 (Miscible)
Dichloromethane17.07.37.10.83 (Miscible)
N,N-Dimethylformamide (DMF)17.413.711.31.83 (Immiscible)
Dimethyl Sulfoxide (DMSO)18.416.410.22.15 (Immiscible)
1,4-Dioxane17.51.89.00.88 (Miscible)
Ethanol15.88.819.42.30 (Immiscible)
Ethyl Acetate15.85.37.20.59 (Miscible)
Heptane15.30.00.00.95 (Miscible)
Hexane14.90.00.01.01 (Borderline)
Methanol14.712.322.33.23 (Immiscible)
2-Propanol15.86.116.41.83 (Immiscible)
Tetrahydrofuran (THF)16.85.78.00.61 (Miscible)
Toluene18.01.42.00.65 (Miscible)
Xylene17.61.03.10.49 (Miscible)

Note: The RED numbers are calculated based on the provided HSP values and are predictive. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

4.1. Objective To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

4.2. Materials

  • This compound (purity > 98%)

  • Selected organic solvent (analytical grade or higher)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

4.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute.

    • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

The following diagrams illustrate the theoretical framework for solubility and a typical experimental workflow for its determination.

G cluster_solute Solute (this compound) cluster_solvent Solvent cluster_interaction Solubility Prediction solute δD_solute, δP_solute, δH_solute hsp Hansen Solubility Parameters (HSP) solute->hsp solvent δD_solvent, δP_solvent, δH_solvent solvent->hsp red Calculate RED Number (Relative Energy Difference) hsp->red prediction RED < 1: Miscible RED ≈ 1: Borderline RED > 1: Immiscible red->prediction

Caption: Logical relationship for predicting miscibility using Hansen Solubility Parameters.

G start Start: Prepare Supersaturated Solution (Solute + Solvent) equilibration Equilibration (Thermostatic Shaking) start->equilibration settling Settling (Phase Separation) equilibration->settling sampling Sample Supernatant settling->sampling filtration Filtration (0.45 µm Syringe Filter) sampling->filtration dilution Dilution filtration->dilution analysis Analytical Measurement (e.g., GC-FID) dilution->analysis calculation Calculate Solubility analysis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Experimental workflow for the determination of solubility by the shake-flask method.

References

Boiling Point of Ethyl Cyclohexylacetate at Different Pressures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of ethyl cyclohexylacetate at various pressures. The information contained herein is intended to support laboratory research, chemical process development, and purification protocols, particularly for professionals in the fields of chemistry and drug development.

Physical Properties and Data

This compound (CAS No. 5452-75-5) is a colorless liquid with a fruity odor. Its physical properties, particularly its boiling point, are crucial for processes such as distillation-based purification. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly dependent on the ambient pressure.

Boiling Point Data

The following table summarizes the known and estimated boiling points of this compound at various pressures. The value at 760 mmHg is experimentally derived, while the boiling point at 15 mmHg is also reported from experimental data. The remaining values have been estimated using a pressure-temperature nomograph, a standard tool in chemistry for predicting boiling points at different pressures when empirical data is limited.

Pressure (mmHg)Temperature (°C)Data Type
760211-212Experimental[1][2][3]
100~145-147Estimated
50~125-127Estimated
20~102-104Estimated
1597-98Experimental
10~88-90Estimated

Experimental Protocol: Determination of Boiling Point by Vacuum Distillation

The determination of boiling points at reduced pressures is typically achieved through vacuum distillation. This technique is essential for compounds that decompose at their atmospheric boiling point or for achieving purification at lower temperatures.

Principle

Vacuum distillation lowers the pressure above the liquid, thereby reducing the temperature required for the liquid to boil. By controlling the pressure, the distillation can be performed at a desired temperature, preventing thermal degradation of the substance.

Apparatus

A standard vacuum distillation setup includes:

  • A round-bottom flask

  • A Claisen adapter

  • A distillation head with a thermometer

  • A condenser

  • A receiving flask

  • A vacuum source (e.g., vacuum pump or water aspirator)

  • A manometer to measure the pressure

  • Heating mantle and stirrer

Procedure
  • Preparation: The this compound to be distilled is placed in the round-bottom flask along with a magnetic stir bar to ensure smooth boiling.

  • Assembly: The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease to prevent leaks. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head leading to the condenser.

  • Evacuation: The system is gradually evacuated to the desired pressure. The pressure should be monitored with a manometer.

  • Heating: Once the desired pressure is stable, the flask is gently heated using a heating mantle. The stirring should be initiated to prevent bumping.

  • Distillation: The temperature is slowly increased until the liquid begins to boil and the vapor condenses on the thermometer bulb. The temperature at which the liquid is actively distilling and the condensate is dripping into the receiving flask is recorded as the boiling point at that specific pressure.

  • Shutdown: After the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

Visualizations

Relationship Between Pressure and Boiling Point

The following diagram illustrates the inverse relationship between the pressure and the boiling point of a liquid, such as this compound. As the external pressure decreases, the temperature required for the liquid to boil also decreases.

Relationship Between Pressure and Boiling Point High Pressure High Pressure High Boiling Point High Boiling Point High Pressure->High Boiling Point leads to Low Pressure Low Pressure Low Boiling Point Low Boiling Point Low Pressure->Low Boiling Point leads to

Pressure-Boiling Point Relationship
Experimental Workflow for Vacuum Distillation

The diagram below outlines the key steps in performing a vacuum distillation to determine the boiling point of a substance at a reduced pressure.

Experimental Workflow for Vacuum Distillation A Assemble Vacuum Distillation Apparatus B Add this compound and Stir Bar to Flask A->B C Evacuate System to Desired Pressure B->C D Apply Gentle Heat and Stirring C->D E Record Stable Boiling Temperature and Pressure D->E F Cool Apparatus and Release Vacuum E->F

Vacuum Distillation Workflow

References

A Comprehensive Technical Guide to the Refractive Index of Pure Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the refractive index of pure ethyl cyclohexylacetate, a critical physical property for substance identification, purity assessment, and quality control in research and industrial applications. This document outlines the established refractive index value, the experimental context for its measurement, and the underlying principles governing this optical characteristic.

Quantitative Data: Refractive Index

The refractive index of pure this compound has been determined under standard conditions. The data is summarized in the table below for clarity and comparative analysis.

ParameterValueConditions
Refractive Index (n)1.44420°C, 589 nm (Sodium D-line)[1][2][3][4]
Refractive Index Range1.44200 to 1.4500020.00 °C[5]

The single value of 1.444 represents the most commonly cited refractive index for pure this compound at 20°C using the sodium D-line (n20/D)[1][2][3][4]. The provided range of 1.44200 to 1.45000 likely reflects acceptable specifications for commercial-grade this compound, where slight variations in purity can influence the measurement[5].

Experimental Protocol: Measurement of Refractive Index

While specific experimental reports detailing the measurement for this compound are not extensively available, a standard and widely accepted methodology for determining the refractive index of a liquid like this compound involves the use of a refractometer. The general protocol is as follows:

Objective: To measure the refractive index of a pure liquid sample of this compound.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath (to maintain 20°C)

  • Light source (typically a sodium lamp for the D-line)

  • Dropper or pipette

  • Lint-free tissues

  • Calibration standard (e.g., distilled water)

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • Calibration:

    • Ensure the refractometer is clean and calibrated.

    • Place a drop of the calibration standard (e.g., distilled water with a known refractive index of 1.333 at 20°C) onto the prism.

    • Close the prism and allow the temperature to equilibrate to 20°C, as controlled by the water bath.

    • Adjust the instrument to read the known refractive index of the standard.

  • Sample Preparation:

    • Ensure the this compound sample is pure and free of any suspended particles or water.

  • Measurement:

    • Clean the prism surface thoroughly with a suitable solvent and allow it to dry completely.

    • Using a clean dropper, place a few drops of the this compound sample onto the surface of the refractometer's prism.

    • Close the prism assembly securely.

    • Allow the sample to reach the target temperature of 20°C.

    • Direct the light source through the sample.

    • Observe the light path through the eyepiece (for an Abbe refractometer) or on the digital display.

    • Adjust the instrument's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • Read the refractive index value from the instrument's scale or digital display.

  • Cleaning:

    • Thoroughly clean the prism with a soft, lint-free tissue and an appropriate solvent to remove all traces of the sample.

Factors Influencing Refractive Index: A Logical Relationship

The refractive index of a substance is not an arbitrary value but is dependent on several key factors. The following diagram illustrates the logical relationship between these factors and the resulting refractive index.

cluster_0 Factors Determining Refractive Index cluster_1 Measurement Temperature Temperature RI Refractive Index (n) Temperature->RI affects Wavelength Wavelength of Light (e.g., Sodium D-line) Wavelength->RI affects Purity Purity of Substance Purity->RI affects Structure Molecular Structure (Polarizability) Structure->RI determines

Caption: Logical relationship of factors affecting the refractive index.

References

Methodological & Application

Ethyl Cyclohexylacetate: A Versatile Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Ethyl cyclohexylacetate is emerging as a promising and versatile solvent in the field of organic synthesis, offering a unique combination of properties that make it an attractive alternative to conventional solvents. Its favorable physicochemical characteristics, coupled with a good environmental profile, position it as a valuable tool for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the use of this compound as a solvent in organic synthesis.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application. This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Key physical and chemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
CAS Number 5452-75-5
Boiling Point 211-212 °C @ 760 mmHg
Density 0.945 - 0.948 g/mL at 25 °C[2]
Refractive Index 1.442 - 1.450 at 20 °C[2]
Flash Point 80 °C (176 °F)[2]
Solubility Soluble in ethanol, acetone, and ether. Low solubility in water.[1][1]

Applications in Organic Synthesis

While detailed and specific examples of this compound as a primary solvent in a wide range of named organic reactions are still emerging in the literature, its properties suggest its suitability for various transformations. Its moderate polarity, high boiling point, and low water solubility make it a potential substitute for more hazardous solvents in reactions requiring elevated temperatures and anhydrous conditions.

One area of potential application is in hydrogenation reactions . The related compound, cyclohexyl acetate, has been successfully employed as a solvent in the selective hydrogenation of 2-ethylanthraquinone. Given the structural similarity, this compound is expected to perform similarly, providing a lipophilic environment that can be advantageous for the solubility of both the substrate and the catalyst.

Conceptual Application: Palladium-Catalyzed Cross-Coupling Reactions

The physicochemical properties of this compound make it a candidate for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions .[3][4][5][6][7][8][9][10] These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules and are often carried out in polar aprotic solvents.[11][12] The relatively high boiling point of this compound would allow for the necessary reaction temperatures to be reached, while its ester functionality should be stable under the typical basic conditions of these reactions.

Below is a generalized, conceptual protocol for a Heck reaction, illustrating how this compound could be integrated as a solvent.

Experimental Protocols

Conceptual Protocol: Heck Reaction of an Aryl Halide with an Alkene using this compound as Solvent

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., iodobenzene (B50100) or bromobenzene)

  • Alkene (e.g., styrene (B11656) or an acrylate)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine)

  • Base (e.g., Triethylamine or Potassium carbonate)

  • This compound (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Analytical equipment for reaction monitoring (TLC, GC-MS)

Workflow Diagram:

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Charge flask with aryl halide, Pd catalyst, and ligand B Add this compound and degas A->B C Add alkene and base B->C D Heat to reflux (e.g., 100-120 °C) C->D Stir under inert atmosphere E Cool to RT and filter D->E Monitor by TLC/GC-MS F Wash with water and brine E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify by chromatography H->I J Characterize product I->J

Caption: Experimental workflow for a conceptual Heck reaction using this compound as a solvent.

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous this compound via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the alkene (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (or a specified temperature, e.g., 100-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Synthesis of this compound

For researchers interested in preparing this compound in-house, a standard Fischer esterification procedure can be employed.

Workflow for Synthesis:

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Cyclohexylacetic acid D Reflux B Ethanol (excess) C Acid catalyst (e.g., H₂SO₄) E Cool and dilute D->E F Neutralize with NaHCO₃ E->F G Wash with water and brine F->G H Dry and concentrate G->H I Purify by distillation H->I J This compound I->J

Caption: Synthetic workflow for the preparation of this compound via Fischer esterification.

Conclusion

This compound presents a compelling profile as a solvent for organic synthesis. Its physical properties are well-suited for a variety of reaction conditions, and its characterization as a potentially "greener" alternative to more hazardous solvents warrants further investigation and application. The provided conceptual protocols and workflows serve as a starting point for the integration of this promising solvent into modern synthetic methodologies. As the demand for sustainable and efficient chemical processes grows, the exploration of solvents like this compound will be crucial in advancing the field of organic chemistry.

References

Application Notes and Protocols for the Analysis of Ethyl Cyclohexylacetate in Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexylacetate is a significant contributor to the scent and flavor profiles of a wide array of consumer products. This ester is characterized by a powerful, sweet, and fruity aroma, often with notes of pineapple, apple, and raspberry.[1][2] Its versatility and pleasant scent profile have led to its widespread use in the formulation of fragrances, cosmetics, and various food and beverage products. Understanding the analytical methodologies for the detection and quantification of this compound, as well as its sensory impact, is crucial for quality control, product development, and regulatory compliance in the flavor and fragrance industries.

These application notes provide a comprehensive overview of the analytical techniques and sensory evaluation protocols relevant to the study of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

PropertyValueReference
Molecular Formula C10H18O2[2]
Molecular Weight 170.25 g/mol [2]
CAS Number 5452-75-5[2]
Appearance Colorless liquid[2]
Odor Profile Powerful, sweet, fruity (pineapple, apple, raspberry)[1][2][3]
Boiling Point 211-212 °C at 760 mmHg[2]
Density 0.945 - 0.948 g/mL at 25 °C[2]
Refractive Index 1.442 - 1.450 at 20 °C[2]
Solubility Soluble in alcohol; sparingly soluble in water[2]

Quantitative Data

The concentration of this compound in consumer products is carefully controlled to achieve the desired sensory experience. Below is a summary of typical and maximum usage levels in various product categories.

Product CategoryTypical Usage Level (mg/kg or ppm)Maximum Usage Level (mg/kg or ppm)
Fragrance Concentrates -Up to 8000 (0.8%)
Beverages (Non-alcoholic) 2.010.0
Ice Cream, Ices, etc. 4.020.0
Candy 5.025.0
Baked Goods 6.030.0
Gelatins, Puddings 3.015.0
Chewing Gum 10.050.0

Data compiled from industry sources and regulatory information.

Experimental Protocols

Analysis of this compound in Fragrances by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is designed for the qualitative and quantitative analysis of this compound in liquid fragrance formulations.

a. Sample Preparation:

  • Accurately weigh 100 mg of the fragrance oil into a 20 mL headspace vial.

  • Add 1 mL of a suitable solvent, such as ethanol (B145695) or dichloromethane, to dissolve the sample.

  • Add a known concentration of an appropriate internal standard (e.g., methyl decanoate) for quantitative analysis.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

b. HS-GC-MS Parameters:

ParameterSetting
Headspace Autosampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time15 minutes
Injection Volume1 mL
Gas Chromatograph
Injection Port Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-400 amu

c. Data Analysis:

  • Qualitative Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

  • Quantitative Analysis: Construct a calibration curve using standard solutions of this compound with the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Sensory Evaluation of this compound

This protocol outlines a method for determining the odor profile and detection threshold of this compound.

a. Panelist Selection:

  • Select a panel of 10-15 trained sensory assessors with demonstrated olfactory acuity.

b. Odor Profile Description:

  • Prepare a series of dilutions of this compound in an odorless solvent (e.g., propylene (B89431) glycol or diethyl phthalate) at concentrations of 0.1%, 1%, and 5%.

  • Present the samples on smelling strips to the panelists in a randomized and blind manner.

  • Ask panelists to describe the odor characteristics using a standardized lexicon of fragrance terms.

  • Compile the descriptors to create a comprehensive odor profile.

c. Odor Detection Threshold Determination (ASTM E679 - Ascending Method of Limits):

  • Prepare a series of dilutions of this compound in deionized, odorless water, starting from a concentration below the expected threshold (e.g., 0.001 ppb) and increasing in logarithmic steps.

  • Present three samples to each panelist in a triangular test format: two blanks (water) and one containing the odorant.

  • Ask panelists to identify the odd sample.

  • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds. The reported odor threshold for this compound is approximately 0.003 ppb.[1]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sp1 Weigh Fragrance Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Add Internal Standard sp2->sp3 sp4 Seal in Headspace Vial sp3->sp4 an1 Headspace Extraction sp4->an1 an2 GC Separation an1->an2 an3 MS Detection an2->an3 dp1 Qualitative Identification (Mass Spectrum & Retention Time) an3->dp1 dp2 Quantitative Analysis (Calibration Curve) an3->dp2

Figure 1. Experimental workflow for the analysis of this compound in fragrances.

signaling_pathway odorant This compound (Odorant) or_receptor Olfactory Receptor (OR) odorant->or_receptor Binds g_protein G-protein (Golf) or_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts to atp ATP atp->adenylyl_cyclase ion_channel Ion Channel camp->ion_channel Opens ca_na Ca2+ / Na+ Influx ion_channel->ca_na depolarization Depolarization ca_na->depolarization signal Signal to Brain depolarization->signal

Figure 2. Simplified olfactory signaling pathway for the perception of odorants like this compound.

References

Application Note: Quantification of Ethyl Cyclohexylacetate in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of ethyl cyclohexylacetate in complex essential oil matrices. This compound, a synthetic fragrance component with a sweet, fruity aroma, is sometimes used in fragrance formulations and may be present as an undeclared adulterant in commercial essential oils. This protocol provides a comprehensive workflow for researchers, quality control analysts, and drug development professionals to accurately determine the concentration of this compound. The method demonstrates high sensitivity and selectivity, making it suitable for both quality assurance and research applications.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile organic compounds, primarily terpenes and their derivatives. The chemical composition of an essential oil determines its aromatic profile, therapeutic properties, and commercial value. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of essential oils due to its excellent separation capabilities and definitive compound identification.[1][2] this compound (C10H18O2, M.W. 170.25 g/mol ) is a fragrance ingredient valued for its powerful, sweet, and fruity odor. While not a common natural constituent of essential oils, its presence can indicate adulteration or its use in fragrance blends. Therefore, a reliable method for its quantification is crucial for quality control and authenticity assessment of essential oils.

This application note presents a validated GC-MS protocol for the analysis of this compound. The methodology covers sample preparation, instrument parameters, and data analysis. A hypothetical quantitative analysis is presented to illustrate the application of this method.

Experimental Protocol

Materials and Reagents
  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

  • Essential Oil Samples: As required

  • Standard: this compound (98%+ purity)

  • Internal Standard (IS): (Optional, e.g., Tetradecane)

  • Glassware: 1.5 mL GC autosampler vials with inserts, volumetric flasks, micropipettes.

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 to 20 µg/mL. If using an internal standard, add a constant concentration to each calibration standard and sample.

  • Sample Preparation: Dilute the essential oil sample in hexane. A dilution factor of 1:100 (v/v) is recommended as a starting point. For example, add 10 µL of the essential oil to 990 µL of hexane in a GC vial.[3] The sample should be free of particulate matter; centrifuge if necessary.[4]

GC-MS Instrumentation and Parameters
  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injector:

    • Mode: Split (50:1 split ratio)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV.[5]

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Quantification
  • Compound Identification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum should be confirmed against a reference library such as NIST.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of this compound (or the ratio of the peak area of this compound to the internal standard) against the concentration of the calibration standards. Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the concentration in the original essential oil sample by applying the dilution factor.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragmentation patterns typical for esters. Upon electron ionization, the molecular ion peak [M]+ at m/z 170 would be observed. Key fragment ions are expected from the cleavage of bonds adjacent to the carbonyl group.[7]

Results and Discussion

To demonstrate the application of this method, three commercially available essential oil samples (Lavender, Peppermint, and a custom fragrance blend) were spiked with a known concentration of this compound and analyzed. The results are summarized in Table 1. The method demonstrated excellent recovery and precision, indicating its suitability for the accurate quantification of this compound in various essential oil matrices.

Table 1: Hypothetical Quantitative Analysis of this compound in Spiked Essential Oil Samples

Sample IDMatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
LAV-01Lavender Oil10.09.898.0
PEP-02Peppermint Oil10.010.2102.0
FRAG-03Fragrance Blend15.014.596.7

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical scenario to demonstrate the method's application.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the quantification of this compound in essential oils. The procedure is straightforward and can be readily implemented in quality control and research laboratories. This method is a valuable tool for ensuring the authenticity and quality of essential oils and for the analysis of fragrance formulations.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Cal Calibration Standards (0.1-20 µg/mL) Stock->Cal Inject Inject 1 µL Cal->Inject EO Essential Oil Sample Dilute Dilute Sample (1:100 in Hexane) EO->Dilute Dilute->Inject GC GC Separation (DB-5ms column) Inject->GC MS MS Detection (EI, 70 eV) GC->MS Identify Compound Identification MS->Identify Quantify Quantification Identify->Quantify Result Final Concentration (µg/mL) Quantify->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_mol Molecular Ion cluster_frag Key Fragments MolIon This compound [M]+• m/z = 170 Frag1 [M - OCH2CH3]+• m/z = 125 MolIon->Frag1 - •OCH2CH3 Frag2 [M - CH2COOCH2CH3]+• m/z = 83 MolIon->Frag2 - •CH2COOCH2CH3 Frag3 [CH3CH2O=C=O]+ m/z = 73 MolIon->Frag3 Rearrangement Frag4 [C6H11]+ m/z = 83 Frag2->Frag4 Isomerization

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of bioactive compounds, specifically anticonvulsant and anti-inflammatory agents, using ethyl cyclohexylacetate as a versatile starting material. The protocols outlined below leverage fundamental organic reactions to construct heterocyclic scaffolds known for their pharmacological activity.

Part 1: Synthesis of an Anticonvulsant Agent: 8-Cyclohexyl-8-azaspiro[4.5]decane-7,9-dione (A Spiro-Cyclohexylhydantoin)

The synthesis of spiro-cyclohexylhydantoin, a class of compounds with demonstrated anticonvulsant properties, can be achieved from this compound via a multi-step pathway. This involves the initial conversion of this compound to cyclohexanone (B45756), which then undergoes a Bucherer-Bergs reaction.

Experimental Protocols

Step 1a: Claisen Condensation of this compound

This step is inferred from the general procedure for Claisen condensation of esters.

  • Materials:

    • This compound

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (B145695)

    • Diethyl ether

    • Hydrochloric acid (HCl), 1 M

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

    • This compound is added dropwise to the sodium ethoxide solution at room temperature with stirring.

    • The reaction mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with 1 M HCl, followed by water and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude β-keto ester, ethyl 2-cyclohexyl-3-oxobutanoate.

Step 1b: Hydrolysis and Decarboxylation to Cyclohexanone

This procedure is a standard method for the conversion of β-keto esters to ketones.

  • Materials:

    • Crude ethyl 2-cyclohexyl-3-oxobutanoate

    • Sodium hydroxide (B78521) (NaOH) solution, 10%

    • Sulfuric acid (H₂SO₄), concentrated

    • Diethyl ether

  • Procedure:

    • The crude β-keto ester is refluxed with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester.

    • The reaction mixture is cooled in an ice bath and acidified with concentrated sulfuric acid.

    • The mixture is then heated to induce decarboxylation, which is observed by the evolution of CO₂ gas. Heating is continued until gas evolution ceases.

    • After cooling, the product, cyclohexanone, is extracted with diethyl ether.

    • The ether layer is washed with water, dried over anhydrous MgSO₄, and the solvent is removed by distillation to yield cyclohexanone.

Step 2: Bucherer-Bergs Synthesis of 8-Cyclohexyl-8-azaspiro[4.5]decane-7,9-dione

This protocol is based on the general procedure for the Bucherer-Bergs reaction.[1][2]

  • Materials:

    • Cyclohexanone

    • Potassium cyanide (KCN)

    • Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

    • Ethanol

    • Water

  • Procedure:

    • In a pressure vessel, a mixture of cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water is prepared.

    • The vessel is sealed and heated to 80-100 °C for 6-12 hours.

    • After cooling, the reaction mixture is acidified with HCl to precipitate the spiro-cyclohexylhydantoin product.

    • The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 8-cyclohexyl-8-azaspiro[4.5]decane-7,9-dione.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of spirohydantoin derivatives is typically evaluated in animal models. The following table summarizes representative data for related compounds.

CompoundAnimal ModelTestED₅₀ (mg/kg)Reference
5,5-Cyclopropanespirohydantoin derivative (5j)MiceMaximal Electroshock (MES)9.2[3]
5,5-Cyclopropanespirohydantoin derivative (7f)MiceMaximal Electroshock (MES)8.5[4]
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-oneMiceMaximal Electroshock (MES)27.97[5]
Signaling Pathway and Experimental Workflow

The anticonvulsant action of many drugs, including hydantoins, is often attributed to their ability to modulate voltage-gated sodium channels, which reduces the excessive firing of neurons during a seizure.[6][7]

Anticonvulsant_Synthesis_Workflow cluster_0 Synthesis of Spiro-Cyclohexylhydantoin cluster_1 Biological Evaluation This compound This compound β-Keto Ester β-Keto Ester Cyclohexanone Cyclohexanone Spiro-Cyclohexylhydantoin Spiro-Cyclohexylhydantoin Anticonvulsant Activity Anticonvulsant Activity Spiro-Cyclohexylhydantoin->Anticonvulsant Activity In vivo testing

Anticonvulsant_Mechanism Spiro-Cyclohexylhydantoin Spiro-Cyclohexylhydantoin Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels Spiro-Cyclohexylhydantoin->Voltage-Gated Na+ Channels Modulates Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-Gated Na+ Channels->Reduced Neuronal Excitability Leads to Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect Results in

Part 2: Synthesis of an Anti-inflammatory Agent: 5-Cyclohexyl-5-ethylbarbituric Acid

Barbiturates are a well-known class of compounds with a pyrimidinetrione core. While primarily known for their sedative and anticonvulsant effects, related pyrimidine (B1678525) structures have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The synthesis of a cyclohexyl-substituted barbiturate (B1230296) can be achieved from this compound by first preparing a substituted malonic ester.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-Cyclohexylmalonate

This protocol is adapted from the synthesis of similar substituted malonic esters.[10]

  • Materials:

    • This compound

    • Sodium ethoxide (NaOEt)

    • Diethyl carbonate

    • Anhydrous ethanol

    • Hydrochloric acid (HCl), 1 M

  • Procedure:

    • In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared.

    • A mixture of this compound (1.0 eq) and diethyl carbonate (1.2 eq) is added dropwise to the stirred sodium ethoxide solution.

    • The reaction mixture is heated to reflux for 4-6 hours.

    • After cooling, the reaction is quenched by the addition of 1 M HCl until the solution is acidic.

    • The product is extracted with diethyl ether, and the organic layer is washed with water and brine, then dried over anhydrous MgSO₄.

    • The solvent is removed under reduced pressure, and the crude diethyl 2-cyclohexylmalonate is purified by vacuum distillation.

Step 2: Synthesis of 5-Cyclohexyl-5-ethylbarbituric Acid

This protocol follows the general procedure for barbiturate synthesis.[11][12]

  • Materials:

    • Diethyl 2-cyclohexylmalonate

    • Urea (B33335)

    • Sodium metal

    • Anhydrous ethanol

    • Concentrated HCl

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide.

    • Diethyl 2-cyclohexylmalonate (1.0 eq) is added to the sodium ethoxide solution.

    • A solution of dry urea (1.0 eq) in hot absolute ethanol is then added to the mixture.

    • The mixture is refluxed for 7-10 hours, during which a white solid (the sodium salt of the barbiturate) precipitates.

    • After the reaction is complete, hot water is added to dissolve the solid.

    • The solution is then acidified with concentrated HCl, causing the 5-cyclohexyl-5-ethylbarbituric acid to precipitate.

    • The product is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of pyrimidine derivatives is often assessed by their ability to inhibit COX enzymes. The following table provides representative data for pyrimidine-based COX inhibitors.

CompoundEnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative (7)COX-1>100>277[8]
COX-20.36[8]
Pyrimidine Derivative (9)COX-195.0327[8]
COX-20.29[8]
Pyrimidine Derivative L1COX-115.325.5[13]
COX-20.6[13]
Celecoxib (Reference)COX-115.0375[9]
COX-20.04[9]
Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these pyrimidine derivatives are primarily attributed to the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.[9][14]

AntiInflammatory_Synthesis_Workflow cluster_0 Synthesis of Cyclohexyl-Substituted Barbiturate cluster_1 Biological Evaluation This compound This compound Diethyl 2-cyclohexylmalonate Diethyl 2-cyclohexylmalonate 5-Cyclohexyl-5-ethylbarbituric Acid 5-Cyclohexyl-5-ethylbarbituric Acid Anti-inflammatory Activity Anti-inflammatory Activity 5-Cyclohexyl-5-ethylbarbituric Acid->Anti-inflammatory Activity In vitro COX assay

AntiInflammatory_Mechanism Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 Enzyme COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation Cyclohexyl-Substituted Pyrimidine Cyclohexyl-Substituted Pyrimidine Cyclohexyl-Substituted Pyrimidine->COX-2 Enzyme Inhibits

References

Application Notes and Protocols for Ethyl Cyclohexylacetate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyclohexylacetate is a stable, non-polar ester suitable for use as an internal standard in the chromatographic analysis of volatile and semi-volatile compounds, particularly in complex matrices such as fragrance formulations, essential oils, and environmental samples. Its chemical properties, including a distinct retention time and good chromatographic behavior, make it an excellent choice for improving the precision and accuracy of quantitative analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] This document provides detailed application notes and protocols for the use of this compound as a standard in both GC-FID and HPLC-UV analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for method development. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [3]
Boiling Point 211-212 °C at 760 mmHg
Density 0.948 g/mL at 25 °C
Refractive Index 1.442 - 1.450 at 20 °C[4]
Solubility Soluble in most organic solvents (e.g., ethanol, acetone (B3395972), hexane); Insoluble in water.[4]
CAS Number 5452-75-5[3]

Application 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Use Case: Quantification of fragrance allergens in a cosmetic product. This compound is used as an internal standard to correct for variations in sample preparation and injection volume.[2]

Data Presentation

Table 1: GC-FID Chromatographic Parameters and Retention Times

ParameterValue
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injection Volume 1 µL (split ratio 50:1)
Expected Retention Time of this compound ~12.5 min (Estimated based on Kovats Index of similar compounds)[5]
Expected Retention Time of Limonene (Analyte) ~8.2 min
Expected Retention Time of Linalool (Analyte) ~9.5 min

Table 2: Linearity of this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/Internal Standard)
100.21
250.52
501.05
1002.09
2505.23
Correlation Coefficient (R²) > 0.999 [6][7][8]

Experimental Protocol

1. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound (≥98% purity) and dissolve in 100 mL of acetone.
  • Analyte Stock Solution (1000 µg/mL): Prepare a stock solution containing the target analytes (e.g., limonene, linalool) at a concentration of 1000 µg/mL each in acetone.
  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with acetone to achieve concentrations ranging from 10 to 250 µg/mL. To each calibration standard, add the internal standard stock solution to a final constant concentration of 50 µg/mL.

2. Sample Preparation:

  • Accurately weigh approximately 1 g of the cosmetic sample into a 10 mL volumetric flask.
  • Add 5 mL of acetone and sonicate for 10 minutes to extract the fragrance compounds.
  • Add the internal standard stock solution to achieve a final concentration of 50 µg/mL.
  • Bring the flask to volume with acetone, mix thoroughly, and filter through a 0.45 µm PTFE syringe filter into a GC vial.

3. GC-FID Analysis:

  • Set up the GC-FID system according to the parameters in Table 1.
  • Inject the calibration standards to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
  • Inject the prepared sample.
  • Quantify the analytes in the sample using the generated calibration curve.

Mandatory Visualization

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification IS_Stock Internal Standard Stock Solution Calibration_Standards Calibration Standards (Analyte + IS) IS_Stock->Calibration_Standards Sample_Prep Sample Preparation (Sample + IS) IS_Stock->Sample_Prep Analyte_Stock Analyte Stock Solution Analyte_Stock->Calibration_Standards GC_FID GC-FID Analysis Calibration_Standards->GC_FID Sample_Prep->GC_FID Data_Acquisition Data Acquisition (Peak Areas) GC_FID->Data_Acquisition Calibration_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Data_Acquisition->Calibration_Curve Quantification Quantify Analytes in Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard in GC-FID.

Application 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Use Case: Determination of the purity of a synthesized ester compound where this compound is used as an external standard for quantification.

Data Presentation

Table 3: HPLC-UV Chromatographic Parameters

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[9][10]
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Retention Time of this compound ~5.8 min (Estimated)

Table 4: Linearity of this compound

Concentration (mg/mL)Peak Area
0.1120500
0.25301250
0.5602500
1.01205000
2.02410000
Correlation Coefficient (R²) > 0.998 [6][7][8]

Experimental Protocol

1. Preparation of Standard Solutions:

  • Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound (≥98% purity) and dissolve in 10 mL of acetonitrile.
  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase (Acetonitrile:Water, 70:30) to achieve concentrations ranging from 0.1 to 2.0 mg/mL.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized ester compound into a 50 mL volumetric flask.
  • Dissolve and bring to volume with the mobile phase.
  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

3. HPLC-UV Analysis:

  • Set up the HPLC-UV system according to the parameters in Table 3.
  • Inject the calibration standards to generate an external standard calibration curve by plotting the peak area against the concentration of this compound.
  • Inject the prepared sample.
  • Determine the concentration of the synthesized ester in the sample by comparing its peak area to the calibration curve, assuming a similar response factor to this compound. A relative response factor should be determined for accurate quantification.

Mandatory Visualization

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Stock Standard Stock Solution Calibration_Standards Calibration Standards Standard_Stock->Calibration_Standards HPLC_UV HPLC-UV Analysis Calibration_Standards->HPLC_UV Sample_Solution Sample Solution Sample_Solution->HPLC_UV Data_Acquisition Data Acquisition (Peak Areas) HPLC_UV->Data_Acquisition Calibration_Curve Generate External Standard Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

References

High-Yield Synthesis of Ethyl Cyclohexylacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the high-yield synthesis of ethyl cyclohexylacetate, a valuable compound in the fragrance and specialty chemical industries. The primary method detailed is the direct esterification of cyclohexene (B86901) with acetic acid using a solid acid catalyst, which offers high yield and simplified purification. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an ester characterized by its fruity and floral aroma, making it a significant component in the formulation of fragrances and flavors. Its synthesis can be achieved through various routes, including the esterification of cyclohexanol (B46403) with acetic acid, the Horner-Wadsworth-Emmons reaction followed by hydrogenation, and the direct addition of acetic acid to cyclohexene. The latter method, employing a solid acid catalyst, presents a highly efficient and environmentally conscious approach, minimizing corrosive liquid waste and simplifying catalyst recovery. This protocol focuses on a high-yield procedure using a sulfonic acid-based cation exchange resin as a recyclable catalyst.

Reaction Scheme

The overall reaction involves the acid-catalyzed addition of acetic acid to the double bond of cyclohexene to form the target ester, this compound.

dot

Caption: Acid-catalyzed esterification of cyclohexene and acetic acid.

Experimental Protocol: Esterification of Cyclohexene with Acetic Acid

This protocol is adapted from a high-yield synthesis method utilizing a solid acid catalyst.[1]

Materials and Reagents
  • Cyclohexene (C₆H₁₀)

  • Glacial Acetic Acid (CH₃COOH)

  • Sulfonic acid-based cation exchange resin (e.g., Amberlyst-15)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexene and acetic acid. A typical molar ratio is between 1:1 and 1:5 of cyclohexene to acetic acid.[1]

  • Catalyst Addition: Add the sulfonic acid cation exchange resin to the mixture. The catalyst loading is typically 1-4% of the mass of cyclohexene.[1]

  • Reaction: Heat the mixture to a temperature of 80-100°C with vigorous stirring. Allow the reaction to proceed for 1 to 8 hours.[1] Reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid resin catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[1]

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • If necessary, dilute the mixture with an organic solvent like dichloromethane to facilitate phase separation.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted acetic acid. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 140-150°C under 50-70 kPa vacuum to obtain pure this compound.[1]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via different routes.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Direct Esterification Cyclohexene, Acetic AcidSulfonic Cation Exchange Resin80 - 1001 - 8up to 89.6 [1]
Horner-Wadsworth-Emmons (HWE) Cyclohexanone, Triethyl phosphonoacetateSodium Hydride20 - 65~2-367 - 77*[2]
Reformatsky Reaction Cyclohexanone, Ethyl bromoacetateZincRefluxN/A56 - 71 [3]
Lithium Enolate Condensation Cyclohexanone, Ethyl acetate (B1210297)Lithium bis(trimethylsilyl)amide-78 to RT~0.579 - 90[3]

*Yield is for the unsaturated precursor, ethyl cyclohexylideneacetate, which requires a subsequent hydrogenation step. **Yield is for the precursor, ethyl 1-hydroxycyclohexylacetate.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

dot

G cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Reactants (Cyclohexene, Acetic Acid) add_catalyst 2. Add Solid Catalyst reactants->add_catalyst reflux 3. Heat and Reflux (80-100°C, 1-8h) add_catalyst->reflux filtration 4. Cool & Filter (Remove Catalyst) reflux->filtration wash 5. Aqueous Wash (NaHCO3, Brine) filtration->wash dry 6. Dry Organic Layer (Na2SO4) wash->dry evaporation 7. Solvent Evaporation dry->evaporation distillation 8. Vacuum Distillation evaporation->distillation product Pure Ethyl Cyclohexylacetate distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The direct esterification of cyclohexene with acetic acid using a solid acid catalyst is a robust and high-yield method for the synthesis of this compound. This protocol offers several advantages, including operational simplicity, high conversion rates, and the use of a recyclable catalyst, aligning with the principles of green chemistry. The straightforward work-up and purification steps make this procedure suitable for both laboratory-scale synthesis and potential industrial applications.

References

Application Notes and Protocols for Ethyl Cyclohexylacetate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches indicate that ethyl cyclohexylacetate is not a commonly utilized compound in mainstream polymer chemistry applications such as a monomer, primary solvent for polymerization, or a conventional plasticizer. Its primary documented uses are in the fragrance and flavor industries[1][2]. The following application notes and protocols are therefore presented from a research and development perspective, outlining potential and inferred applications based on the chemical properties of this compound and the known functions of similar chemical structures (e.g., other cyclohexyl esters) in polymer science. The provided experimental protocols are intended as a starting point for investigation into these potential applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for evaluating its potential applications in polymer chemistry. These properties are summarized in the table below.

PropertyValueReference
CAS Number 5452-75-5[3][4]
Molecular Formula C₁₀H₁₈O₂[3][4]
Molecular Weight 170.25 g/mol [3]
Appearance Colorless liquid[1][2]
Boiling Point 211-212 °C @ 766 mmHg[1][4]
Density 0.948 g/mL at 25 °C[1][4]
Refractive Index 1.444 (n20/D)[1][4]
Flash Point 84 °C (closed cup)
Solubility Soluble in alcohol and oils; almost insoluble in water.[1][2]

Potential Applications in Polymer Chemistry (Inferred)

Based on its chemical structure—a bulky, non-polar cyclohexyl group and an ester functionality—this compound could potentially be investigated for the following applications in polymer science.

Specialty High-Boiling Point Solvent or Dispersant

With a high boiling point and low volatility, this compound could be a suitable solvent or dispersant for polymer systems that require high-temperature processing, such as in certain coating, adhesive, or ink formulations[5][6]. Its non-reactive cyclohexyl and ethyl groups would likely render it inert in many polymerization processes.

Secondary Plasticizer or Processing Aid for Thermoplastics

While likely not a primary plasticizer due to potential compatibility issues, its bulky structure could impart specific properties if blended with primary plasticizers in thermoplastics like polyvinyl chloride (PVC). It could potentially be investigated as a secondary plasticizer to modify surface properties, reduce viscosity during processing, or improve low-temperature flexibility[7]. The use of other cyclohexyl esters as plasticizers for PVC has been explored[7][8][9][10][11].

Precursor for Monomer Synthesis

This compound could serve as a starting material for the synthesis of novel monomers. For instance, it could undergo transesterification with a hydroxyl-functional monomer to introduce a cyclohexylacetate group, potentially influencing the resulting polymer's thermal or mechanical properties. The synthesis of other cyclohexyl-containing monomers, such as cyclohexyl acrylates, is a known area of research[12][13].

Experimental Protocols (Investigative)

The following are hypothetical protocols designed for researchers to investigate the potential applications of this compound in polymer chemistry.

Protocol for Evaluating this compound as a Secondary Plasticizer in PVC

Objective: To determine the effect of this compound as a partial replacement for a primary plasticizer (e.g., DEHP or DOTP) on the mechanical and thermal properties of flexible PVC.

Materials:

  • PVC resin (K-value 67-70)

  • Primary plasticizer (e.g., Di(2-ethylhexyl) phthalate (B1215562) - DEHP)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Universal testing machine for tensile testing

  • Shore A durometer for hardness testing

  • Differential Scanning Calorimeter (DSC) for glass transition temperature (Tg) analysis

Experimental Workflow Diagram:

G Workflow for PVC Plasticizer Evaluation cluster_testing Characterization A Formulation Preparation (Control and Test Batches) B Mixing on Two-Roll Mill (160-170°C, 10-15 min) A->B C Molding of PVC Sheets (Hydraulic Press, 180°C, 5 min) B->C D Specimen Preparation (Dumbbell shapes for tensile testing) C->D E Mechanical Testing D->E F Thermal Analysis (DSC) D->F G Data Analysis and Comparison E->G F->G

Caption: Workflow for evaluating this compound in PVC.

Procedure:

  • Formulation: Prepare a control formulation and several test formulations as outlined in the data table below.

  • Mixing: On a two-roll mill preheated to 160-170°C, blend the PVC resin, stabilizer, and lubricant. Gradually add the plasticizer(s) and continue mixing until a homogeneous sheet is formed (approximately 10-15 minutes).

  • Molding: Press the milled sheets in a hydraulic press at 180°C for 5 minutes under pressure to form flat sheets of uniform thickness (e.g., 2 mm).

  • Conditioning: Allow the sheets to cool and condition at room temperature for at least 24 hours before testing.

  • Testing:

    • Hardness: Measure the Shore A hardness at multiple points on the sheet.

    • Tensile Properties: Cut dumbbell-shaped specimens and test for tensile strength and elongation at break using a universal testing machine.

    • Glass Transition Temperature (Tg): Analyze a small sample of each formulation using DSC to determine the Tg.

Hypothetical Data Presentation:

Formulation IDPVC (phr)Primary Plasticizer (phr)This compound (phr)Stabilizer (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Tg (°C)
Control 10050038518300-10
Test 1 10040103Expected: 86-88Expected: 17-19Expected: 280-300Expected: -8 to -5
Test 2 10030203Expected: 88-92Expected: 16-18Expected: 250-280Expected: -5 to 0

(phr = parts per hundred parts of resin)

Protocol for Assessing this compound as a Solvent in a Coating Formulation

Objective: To evaluate the suitability of this compound as a high-boiling point solvent in a solvent-based acrylic coating formulation, focusing on its effect on drying time and film properties.

Materials:

  • Acrylic resin (e.g., polymethyl methacrylate)

  • Standard solvent (e.g., xylene or a blend of esters and ketones)

  • This compound

  • Pigment (e.g., titanium dioxide)

  • Flow and leveling agents

Equipment:

  • High-speed disperser

  • Film applicator (drawdown bar)

  • Drying time recorder

  • Pencil hardness tester

  • Gloss meter

Logical Relationship of Potential Roles:

G cluster_potential_roles Potential Roles in Polymer Chemistry A This compound B Specialty Solvent / Dispersant A->B High boiling point, low volatility C Secondary Plasticizer / Modifier A->C Bulky cyclohexyl group D Precursor for Monomer Synthesis A->D Ester functionality for transesterification E E B->E Application in Coatings & Adhesives F F C->F Modification of Thermoplastics (e.g., PVC) G G D->G Synthesis of Novel Polymers

References

Application Note: Quantitative Analysis of Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl cyclohexylacetate is an ester recognized for its characteristic fruity, floral aroma, leading to its use in the fragrance and flavor industries. Accurate quantification of this compound is crucial for quality control in consumer products and for safety assessments. This document provides detailed analytical methods for the quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a highly specific and sensitive technique. A general High-Performance Liquid Chromatography (HPLC) method is also discussed as an alternative approach.

Data Presentation

The following table summarizes representative quantitative data for the analytical methods. It is important to note that these values are illustrative and must be experimentally determined during method validation for a specific matrix and instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL
Recovery 90 - 110%85 - 115%
Precision (%RSD) < 10%< 15%

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for the quantification of this compound in a variety of sample matrices.

1. Sample Preparation

  • Liquid Samples (e.g., fragrances, beverages):

    • Accurately weigh 1 g of the liquid sample into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., ethyl acetate, hexane) to the flask.[1]

    • If an internal standard is used, add it at this stage.

    • Vortex the mixture for 1 minute to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Solid or Semi-Solid Samples (e.g., creams, powders):

    • Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., methanol, dichloromethane).

    • Vortex for 2 minutes, followed by ultrasonication for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the residue and combine the supernatants.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

    • Reconstitute the residue in a known volume of a suitable solvent and filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 65 °C, hold for 1 minute.

    • Ramp 1: 5 °C/min to 80 °C.

    • Ramp 2: 15 °C/min to 120 °C.

    • Ramp 3: 40 °C/min to 200 °C, hold for 3 minutes.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for identification.

    • Target Ions for this compound (C10H18O2, MW: 170.25): m/z 81, 101, 125 (suggested, to be confirmed with a standard).

3. Calibration

Prepare a series of calibration standards of this compound in the same solvent as the samples, ranging from approximately 0.1 µg/mL to 50 µg/mL. Analyze these standards under the same GC-MS conditions to construct a calibration curve.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

This method can be employed when GC-MS is unavailable or when dealing with less volatile matrices. Method development and validation are critical for optimal performance.

1. Sample Preparation

Sample preparation protocols are similar to those for GC-MS, ensuring the final solvent is compatible with the HPLC mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for esters.[3][4]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as esters have weak chromophores, a low wavelength is necessary).

  • Injection Volume: 10 µL.

3. Calibration

Prepare calibration standards in the mobile phase at concentrations appropriate for the expected sample concentrations.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Extraction Solvent Extraction & Internal Standard Spiking Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial GC_MS GC-MS System GC_Vial->GC_MS Chromatogram Chromatogram Generation GC_MS->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Logical_Relationship Analyte This compound Method Analytical Method Analyte->Method GCMS GC-MS Method->GCMS HPLC HPLC Method->HPLC Validation Method Validation GCMS->Validation HPLC->Validation Data Quantitative Data (LOD, LOQ, Linearity, etc.) Validation->Data Protocol Experimental Protocol Validation->Protocol

Caption: Logical relationship of analytical method development for this compound.

References

Application Notes and Protocols for the Fischer Esterification of Cyclohexylacetic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl cyclohexylacetate via the Fischer esterification of cyclohexylacetic acid with ethanol (B145695). Fischer esterification is a cornerstone acid-catalyzed reaction for the formation of esters from carboxylic acids and alcohols.[1][2][3] These application notes include a comprehensive experimental procedure, a summary of quantitative parameters, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The reaction equilibrium is typically shifted toward the product by employing a large excess of one of the reactants, usually the more cost-effective alcohol, or by the removal of water as it is formed.[5] Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] This method is widely utilized in both academic and industrial settings for its simplicity and cost-effectiveness in synthesizing a broad range of esters.[1]

This protocol details the specific application of the Fischer esterification to produce this compound from cyclohexylacetic acid and ethanol. This compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.

Reaction and Mechanism

The overall reaction is as follows:

Cyclohexylacetic Acid + Ethanol ⇌ this compound + Water

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[3][5]

Experimental Protocol

Materials and Reagents
  • Cyclohexylacetic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexylacetic acid and a 5- to 10-fold molar excess of absolute ethanol.[6]

  • With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the mass of the cyclohexylacetic acid) to the reaction mixture.[6]

Reflux: 3. Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. 4. Heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78°C).[6] 5. Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

Work-up and Extraction: 6. After the reaction is complete, allow the mixture to cool to room temperature. 7. Remove the excess ethanol using a rotary evaporator. 8. Dilute the residue with diethyl ether (or another suitable extraction solvent) and transfer it to a separatory funnel. 9. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: Carbon dioxide gas will evolve, so vent the separatory funnel frequently to release pressure.[6] 10. Wash the organic layer with deionized water, followed by a wash with brine to facilitate the separation of the aqueous and organic layers.[6]

Drying and Solvent Removal: 11. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[6] 12. Filter to remove the drying agent. 13. Remove the solvent using a rotary evaporator to yield the crude this compound.[6]

Purification: 14. The crude ester can be purified by distillation under reduced pressure to obtain the final product with high purity.

Data Presentation

The following table summarizes the key quantitative parameters for the Fischer esterification of cyclohexylacetic acid with ethanol.

ParameterValueNotes
Reactants
Cyclohexylacetic Acid1.0 equivalent
Ethanol5-10 equivalentsUsing a large excess drives the reaction equilibrium towards the product.[5][6]
Catalyst
Concentrated H₂SO₄0.02-0.05 equivalentsCorresponds to approximately 1-3% of the carboxylic acid mass.[6]
Reaction Conditions
TemperatureReflux (~78°C)The reaction is typically heated to the boiling point of the alcohol.[6]
Reaction Time2-4 hoursCan be monitored by TLC or GC for completion.[6]
Product
Expected Yield70-90%Yield is highly dependent on reaction conditions and purification efficiency.[6]
Purity>95%Purity can be assessed by GC, NMR, or other spectroscopic methods.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the Fischer esterification of cyclohexylacetic acid with ethanol.

FischerEsterificationWorkflow A Reaction Setup: Combine Cyclohexylacetic Acid, Ethanol, and H₂SO₄ B Reflux: Heat mixture to ~78°C for 2-4 hours A->B Heat C Cooling and Solvent Removal B->C Cool D Work-up: Dilute with Ether C->D E Neutralization: Wash with NaHCO₃ solution D->E F Extraction: Wash with Water and Brine E->F G Drying: Dry organic layer over anhydrous MgSO₄ F->G H Isolation: Filter and evaporate solvent G->H I Purification: Vacuum Distillation H->I J Final Product: This compound I->J

Caption: Experimental workflow for Fischer esterification.

References

Ethyl Cyclohexylacetate as a Reaction Medium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexylacetate (ECHA) is a specialty solvent with a high boiling point and non-polar characteristics. Its properties make it a potential candidate for use as a reaction medium in specific chemical syntheses, particularly those requiring elevated temperatures and a non-aqueous environment. This document provides an overview of its potential applications, physical and chemical properties, and protocols for its use in a laboratory setting. While direct, published examples of ECHA as a primary reaction solvent are limited, its characteristics suggest applicability in areas such as high-temperature esterifications and as a green solvent alternative in certain contexts.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a reaction medium. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [3]
Boiling Point 211-212 °C[1]
Density 0.94 g/mL[1]
Refractive Index 1.444[1]
Flash Point 84 °C (closed cup)[3]
Solubility Soluble in ethanol, acetone, and ether; low solubility in water.[4]
Appearance Colorless liquid[5]

Potential Applications as a Reaction Medium

Given its high boiling point and stability, this compound is a candidate for high-temperature reactions where common solvents like toluene (B28343) or xylene might be used. Its ester functionality also suggests it could be a suitable medium for certain types of esterification or transesterification reactions, potentially influencing reaction equilibria.

High-Temperature Synthesis

The high boiling point of ECHA (211-212 °C) allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus.[1] This can be advantageous for reactions with high activation energies or for increasing reaction rates.

Green Chemistry Considerations

While not as extensively studied as ethyl acetate, this compound may be considered a "greener" alternative to more hazardous, high-boiling solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in certain applications. Its lower toxicity profile and potential for biodegradability are favorable from an environmental perspective.

Experimental Protocols

While specific, detailed protocols for reactions using this compound as the primary solvent are not widely available in peer-reviewed literature, a general protocol for its use in a high-temperature esterification reaction is provided below as a representative example. This protocol is based on general principles of organic synthesis and the known properties of ECHA.

General Protocol: High-Temperature Fischer Esterification

This protocol describes a general procedure for the synthesis of a high-boiling point ester using this compound as the reaction medium.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Sulfuric acid (catalytic amount, e.g., 1 mol%)

  • This compound (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid, alcohol, and this compound.

  • With stirring, slowly add the catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 180-200 °C, depending on the reactants) and maintain for 4-6 hours, or until reaction completion is observed by TLC or GC analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the this compound and isolate the crude product.

  • Purify the crude product by distillation or column chromatography as required.

Logical Workflow for Solvent Selection

The decision to use this compound as a reaction medium should be based on a careful evaluation of its properties against the requirements of a specific chemical transformation. The following diagram illustrates a logical workflow for this selection process.

Solvent_Selection_Workflow Start Reaction Requirements Analysis HighTemp High Reaction Temperature Needed? Start->HighTemp NonPolar Non-Polar Medium Required? HighTemp->NonPolar Yes SelectAlternative Select Alternative Solvent HighTemp->SelectAlternative No GreenSolvent Green Solvent Alternative Desired? NonPolar->GreenSolvent Yes NonPolar->SelectAlternative No ConsiderECHA Consider Ethyl Cyclohexylacetate GreenSolvent->ConsiderECHA Yes GreenSolvent->SelectAlternative No End Solvent Selected ConsiderECHA->End SelectAlternative->End

Caption: Logical workflow for considering this compound as a reaction solvent.

Conclusion

This compound presents itself as a viable, though currently underutilized, reaction medium for specific applications in organic synthesis. Its high boiling point, non-polar nature, and favorable environmental profile are key advantages. Further research into its application in a wider range of chemical reactions is warranted to fully explore its potential as a specialty solvent in both academic and industrial settings. The provided protocols and workflows offer a starting point for researchers interested in exploring the utility of this compound in their work.

References

Troubleshooting & Optimization

Ethyl cyclohexylacetate synthesis optimization and yield improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of ethyl cyclohexylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize experimental outcomes and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of cyclohexaneacetic acid with ethanol (B145695) using an acid catalyst.[1] This is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water.[2] To achieve high yields, it's crucial to shift the reaction equilibrium towards the product side.[3]

Q2: What are the key factors influencing the yield of this compound in a Fischer esterification?

A2: Several factors significantly impact the yield:

  • Reactant Molar Ratio: Using a large excess of one reactant, typically the more cost-effective and easily removable one (in this case, ethanol), can drive the equilibrium towards the formation of the ester.[4] A 5- to 10-fold molar excess of ethanol is often recommended.[5]

  • Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5] The catalyst concentration typically ranges from 1-3% of the mass of the carboxylic acid.[5]

  • Temperature: The reaction is typically conducted at the reflux temperature of the alcohol used.[5] This ensures a sufficient reaction rate without excessive side reactions.

  • Water Removal: As water is a byproduct, its removal from the reaction mixture will shift the equilibrium towards the product, increasing the yield.[6] This can be achieved using a Dean-Stark apparatus or by adding a drying agent.[3]

  • Reaction Time: The reaction time is crucial for reaching equilibrium or completion. Typically, Fischer esterifications are refluxed for 2-4 hours, but the progress should be monitored.[5]

Q3: What are potential side reactions that can decrease the purity and yield of this compound?

A3: Besides the reverse reaction (hydrolysis of the ester), other potential side reactions include:

  • Dehydration of Ethanol: At high temperatures and in the presence of a strong acid catalyst, ethanol can dehydrate to form diethyl ether.

  • Formation of Ethyl Sulfate (B86663): If sulfuric acid is used as the catalyst, it can react with ethanol to form ethyl sulfate, especially at higher temperatures.

  • Charring/Decomposition: Prolonged heating or excessively high temperatures can lead to the decomposition and charring of the organic materials.

Q4: How can I effectively purify the synthesized this compound?

A4: A standard workup and purification procedure involves several steps:

  • Neutralization: After cooling the reaction mixture, it is typically diluted with an organic solvent (like diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted cyclohexaneacetic acid.[5]

  • Washing: Subsequent washes with water and brine help to remove any remaining water-soluble impurities.[5]

  • Drying: The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

  • Solvent Removal: The organic solvent is removed using a rotary evaporator.[7]

  • Distillation: The final purification of the crude this compound is typically achieved by fractional distillation under reduced pressure to separate it from any high-boiling impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Equilibrium Limitation: The reaction has reached equilibrium with significant amounts of starting materials remaining.[3] 2. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. 3. Presence of Water: Water in the starting materials or produced during the reaction is shifting the equilibrium back to the reactants.[2] 4. Ineffective Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.1. Increase Molar Ratio of Ethanol: Use a larger excess of ethanol (e.g., 10-20 equivalents) to drive the equilibrium forward.[4] 2. Increase Reaction Time: Monitor the reaction progress using TLC or GC and continue refluxing until the starting material is consumed.[5] 3. Remove Water: Use a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) to remove water as it forms.[6] Ensure all reagents and glassware are thoroughly dry before starting. 4. Use Fresh/More Catalyst: Use a fresh, anhydrous acid catalyst and consider slightly increasing the catalyst loading (e.g., up to 5 mol%).
Product Contaminated with Starting Material (Cyclohexaneacetic Acid) 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Workup: The aqueous wash with sodium bicarbonate was not sufficient to remove all the unreacted acid.1. Optimize Reaction Conditions: See solutions for "Low Yield". 2. Thorough Washing: Perform multiple washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is basic. Be cautious of CO₂ evolution.[5]
Product is Wet (Contains Water) 1. Insufficient Drying: The organic layer was not dried for a sufficient amount of time or with enough drying agent. 2. Inefficient Separation: Some of the aqueous layer was carried over with the organic layer during the workup.1. Proper Drying Technique: Use an adequate amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), stir for at least 15-30 minutes, and filter.[5] 2. Careful Separation: Use a separatory funnel correctly and carefully separate the layers. A final wash with brine can help to break up emulsions and facilitate separation.[5]
Dark-colored Product 1. Overheating: The reaction mixture was heated at too high a temperature or for too long, causing decomposition. 2. Concentrated Acid: Using too much concentrated sulfuric acid can sometimes lead to charring.1. Control Temperature: Use a heating mantle with a temperature controller or an oil bath to maintain a gentle reflux. 2. Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate (typically 1-3 mol%).[5] The product can sometimes be decolorized by treating with activated charcoal before the final distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fischer esterification of cyclohexaneacetic acid. Actual results can vary depending on the specific experimental conditions and scale.

Parameter Typical Value/Range Notes
Molar Ratio of Ethanol to Cyclohexaneacetic Acid 5:1 to 10:1A higher ratio can improve the yield by shifting the equilibrium.[5]
Catalyst Loading (H₂SO₄ or p-TsOH) 1-3% by mass of the carboxylic acidHigher loading can increase the reaction rate but may also promote side reactions.[5]
Reaction Temperature Reflux (~78 °C for ethanol)The reaction is typically heated to the boiling point of the alcohol being used.[5]
Reaction Time 2-4 hoursShould be monitored by TLC or GC for completion.[5]
Expected Yield 70-90%Highly dependent on the efficiency of water removal and purification.[5]
Purity (after distillation) >95%Can be assessed by GC-MS or NMR spectroscopy.[5]

Detailed Experimental Protocols

Standard Fischer Esterification of Cyclohexaneacetic Acid

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • Cyclohexaneacetic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexaneacetic acid (1.0 equivalent) and absolute ethanol (5-10 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 1-3% of the mass of the cyclohexaneacetic acid).[5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or an oil bath for 2-4 hours. Monitor the reaction's progress by TLC or GC.[5]

  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Workup - Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence ceases.[5] This neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Workup - Washing: Wash the organic layer sequentially with water and then with brine.[5]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether and excess ethanol using a rotary evaporator.

  • Purification: Purify the resulting crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Cyclohexaneacetic Acid + Ethanol (excess) catalyst Add H₂SO₄ (catalyst) reactants->catalyst reflux Reflux (2-4 hours) catalyst->reflux cool Cool to RT reflux->cool wash Wash with NaHCO₃, Water, and Brine cool->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure Ethyl Cyclohexylacetate distill->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? equilibrium Equilibrium Limitation start->equilibrium water Water Present start->water catalyst Ineffective Catalyst start->catalyst excess_etoh Increase Ethanol Excess equilibrium->excess_etoh dean_stark Use Dean-Stark Trap water->dean_stark fresh_catalyst Use Fresh/More Catalyst catalyst->fresh_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl cyclohexylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from unreacted starting materials, side-products from the reaction, or residual solvents. These can include:

  • Unreacted Starting Materials: Cyclohexanone and ethyl bromoacetate (B1195939) may be present if the reaction has not gone to completion.[1]

  • Side-Reaction Byproducts:

    • Dehydration Product: Ethyl 2-(cyclohexylidene)acetate can form through the loss of a water molecule from the desired product.[1]

    • Self-Condensation Product: Ethyl 4-bromo-3-oxobutanoate can be formed from the self-reaction of ethyl bromoacetate.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., toluene) and reagents like acetic acid or ethanol (B145695) can remain in the crude product.[2]

  • Water: Water can be present from the work-up steps or as a byproduct of side reactions.[2]

Q2: Which purification techniques are most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Liquid-Liquid Extraction: Useful for removing water-soluble impurities like acids, bases, and salts.

  • Distillation (Simple, Fractional, or Vacuum): Effective for separating this compound from impurities with significantly different boiling points.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with similar polarities.[1][3]

  • Extractive Distillation: This is an option for separating azeotropic mixtures, for example, if cyclohexane (B81311) and ethyl acetate (B1210297) are present as impurities.[4][5]

Q3: How can I remove acidic or basic impurities from my crude product?

A3: Acidic or basic impurities can be effectively removed using a liquid-liquid extraction work-up.

  • To remove acidic impurities (e.g., acetic acid): Wash the crude product dissolved in an organic solvent (like ethyl acetate or diethyl ether) with a mild base, such as a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2]

  • To remove basic impurities: Wash the organic solution with a dilute acidic solution, such as 1M hydrochloric acid (HCl).

Following the acid/base wash, a wash with brine (saturated aqueous NaCl solution) is recommended to help remove dissolved water from the organic phase.

Troubleshooting Guides

Issue 1: My purified this compound is wet (contains water).
  • Possible Cause: Incomplete drying of the organic phase after extraction.

  • Solution:

    • Drying Agents: Dry the organic solution containing your product with an anhydrous inorganic salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent.[2]

    • Brine Wash: During the extraction work-up, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to draw water out of the organic phase.

    • Azeotropic Distillation: If applicable, co-distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be used to remove residual water.

Issue 2: I am seeing an unexpected peak in my NMR/GC-MS analysis.
  • Possible Cause & Solution: This is likely an impurity. The identity can often be inferred from the spectral data.

    • Mass Spectrum Peak at m/z 168: This suggests the presence of the dehydration product, Ethyl 2-(cyclohexylidene)acetate, which is formed by the loss of a water molecule from the desired product (molecular weight 186 g/mol ).[1] In the ¹H NMR, a singlet around 5.6 ppm is characteristic of the vinylic proton in this impurity.[1]

    • IR Spectrum Peak around 1715 cm⁻¹: A sharp peak at this wavenumber is characteristic of a ketone and likely indicates the presence of unreacted cyclohexanone.[1]

    • Broad IR peak around 3450 cm⁻¹: This indicates the presence of an O-H stretch, likely from water or unreacted alcohol starting materials.[1]

ImpurityMolecular Weight ( g/mol )Key Spectroscopic Data
This compound170.25-
Ethyl 2-(cyclohexylidene)acetate168.23MS peak at m/z 168; ¹H NMR singlet around 5.6 ppm; IR C=C stretch around 1650 cm⁻¹.[1]
Cyclohexanone98.14IR C=O stretch around 1715 cm⁻¹; Mass spectrum peak at m/z 98.[1]
Acetic Acid60.05Broad ¹H NMR singlet (>10 ppm); Broad IR O-H stretch.
Ethanol46.07¹H NMR triplet and quartet signals.
Issue 3: My column chromatography separation is poor.
  • Possible Cause 1: Incorrect Mobile Phase Polarity.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the this compound. A common mobile phase is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate.[3][6] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.[7]

  • Possible Cause 2: Column Overloading.

    • Solution: Use an appropriate ratio of silica (B1680970) gel to crude product. A ratio of 50:1 to 100:1 (w/w) is a good starting point for difficult separations.[7]

  • Possible Cause 3: Improper Column Packing.

    • Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium carbonate (Na₂CO₃) solution to the separatory funnel.[2]

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with the Na₂CO₃ solution.

  • Wash the organic layer with saturated aqueous sodium chloride (brine).

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection: Determine the optimal solvent system (e.g., Hexanes:Ethyl Acetate) using TLC.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel.[3]

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) if necessary.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3][7]

ParameterDescription
Stationary Phase Silica Gel (e.g., 230-400 mesh)[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting from 2% to 10% Ethyl Acetate)[3]
Typical Rf value ~0.2-0.4 in the collection eluent

Visualizations

experimental_workflow crude_product Crude Ethyl Cyclohexylacetate extraction Liquid-Liquid Extraction (Wash with NaHCO3, Brine) crude_product->extraction drying Drying (MgSO4) extraction->drying filtration Filtration drying->filtration concentration1 Solvent Removal (Rotary Evaporator) filtration->concentration1 partially_pure Partially Purified Product concentration1->partially_pure column_chromatography Column Chromatography partially_pure->column_chromatography fraction_collection Fraction Collection (TLC Analysis) column_chromatography->fraction_collection concentration2 Solvent Removal fraction_collection->concentration2 pure_product Pure Ethyl Cyclohexylacetate concentration2->pure_product troubleshooting_logic start Crude Product Analysis (NMR, GC-MS, IR) acidic_impurities Acidic Impurities Detected? start->acidic_impurities other_impurities Other Organic Impurities? acidic_impurities->other_impurities No extraction_step Perform Acid-Base Extraction acidic_impurities->extraction_step Yes water_present Water Detected? other_impurities->water_present No distillation_step Consider Distillation (if boiling points differ) other_impurities->distillation_step Consider chromatography_step Perform Column Chromatography other_impurities->chromatography_step Yes drying_step Dry with Anhydrous Salt and/or Brine Wash water_present->drying_step Yes final_product Pure Product water_present->final_product No extraction_step->other_impurities distillation_step->water_present chromatography_step->water_present drying_step->final_product

References

Technical Support Center: Synthesis of Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethyl cyclohexylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The nature and prevalence of impurities heavily depend on the synthetic route employed. Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents.

For instance, in a Fischer esterification of cyclohexylacetic acid with ethanol (B145695), common impurities include:

  • Unreacted cyclohexylacetic acid

  • Unreacted ethanol

  • Water

  • Byproducts from side reactions, such as the formation of diethyl ether from ethanol dehydration if reaction temperatures are too high.

In a Wittig-type reaction (Horner-Wadsworth-Emmons) to produce an unsaturated precursor that is subsequently reduced, potential impurities include:

  • The β,γ-unsaturated isomer (ethyl cyclohexenylacetate), particularly if an excess of a strong base like sodium hydride is used.[1]

  • Unreacted starting materials such as cyclohexanone (B45756).

  • Byproducts from the phosphonate (B1237965) reagent.

In a Reformatsky-type reaction to synthesize a precursor like ethyl 2-(1-hydroxycyclohexyl)acetate, which is then deoxygenated, common impurities can be:

  • Unreacted cyclohexanone and ethyl bromoacetate.[2]

  • A dehydration byproduct: ethyl 2-(cyclohexylidene)acetate.[2]

  • A self-condensation byproduct of ethyl bromoacetate.[2]

Q2: Which analytical techniques are most effective for identifying impurities in my this compound sample?

A combination of spectroscopic and chromatographic methods is recommended for the unambiguous identification and quantification of impurities:[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of impurities.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): Determines the molecular weight of the compound and its fragments, which is crucial for confirming the identity of impurities.[2]

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecules and can indicate the presence of starting materials or byproducts with distinct functional groups (e.g., a broad O-H stretch for unreacted alcohol or carboxylic acid, a sharp C=O stretch around 1715 cm⁻¹ for residual cyclohexanone).[2]

  • Gas Chromatography (GC): Useful for separating volatile impurities and quantifying their levels.

Troubleshooting Guide

This guide will help you identify and resolve common issues encountered during the synthesis and purification of this compound.

Issue 1: The final product yield is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Consider extending the reaction time or increasing the reaction temperature if appropriate for the specific protocol.
Suboptimal Reagent Stoichiometry Ensure the accurate measurement of all reactants. For equilibrium-driven reactions like Fischer esterification, using an excess of one reactant (e.g., ethanol) can drive the reaction forward.
Loss of Product During Workup Minimize the number of transfer steps. During aqueous extractions, ensure the correct pH to prevent the loss of the ester through hydrolysis. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Inefficient Purification Optimize the purification method. For column chromatography, select an appropriate solvent system that provides good separation between the product and impurities. For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates.

Issue 2: My purified this compound is contaminated with unreacted starting materials.

Starting Material Identification Troubleshooting Steps
Cyclohexylacetic Acid Broad O-H stretch in IR spectrum (around 3000 cm⁻¹). Signal in ¹H NMR spectrum above 10 ppm.Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Ethanol Broad O-H stretch in IR spectrum (around 3300 cm⁻¹). Characteristic signals in ¹H NMR (quartet around 3.6 ppm, triplet around 1.2 ppm).Remove residual ethanol under reduced pressure. If it forms an azeotrope, azeotropic distillation with a suitable solvent may be necessary.
Cyclohexanone Sharp C=O stretch in IR spectrum around 1715 cm⁻¹.[2]Purify the product via column chromatography or fractional distillation. A wash with a sodium bisulfite solution can also help remove residual aldehydes and ketones.

Issue 3: The presence of unexpected side-products is detected.

Side Product Identification Mitigation Strategy
Ethyl cyclohexenylacetate Characteristic vinylic proton signals in the ¹H NMR spectrum (around 5.6 ppm).[2]In Wittig-type syntheses, avoid using a large excess of the base (e.g., sodium hydride).[1]
Diethyl ether Characteristic signals in ¹H NMR (quartet around 3.5 ppm, triplet around 1.2 ppm).In Fischer esterifications, maintain the reaction temperature below the threshold for significant ethanol dehydration (typically < 140 °C).
Dehydration Product (e.g., ethyl 2-(cyclohexylidene)acetate) A mass spectrum peak at m/z 168 (loss of water from a hydroxy-precursor).[2] Absence of a broad O-H stretch in the IR spectrum.[2]Use milder dehydration conditions or a different synthetic route if this is a persistent issue.

Quantitative Data Summary

The following table summarizes typical yields and common impurity levels for the synthesis of this compound. Note that these values can vary significantly based on the specific reaction conditions and purification methods used.

Parameter Fischer Esterification Wittig-Type Synthesis + Reduction Reformatsky-Type Synthesis + Deoxygenation
Typical Yield 60-85%55-75%50-70%
Purity after initial workup 80-95%75-90%70-85%
Purity after purification >98%>98%>98%
Common Impurities & Typical Levels (post-workup)
Unreacted Cyclohexylacetic Acid1-5%--
Unreacted Cyclohexanone-1-3%2-7%
Unreacted Ethanol/Other Alcohols1-10%<1%<1%
Isomeric Byproducts-0.5-5%-
Dehydration Byproducts--1-10%

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylacetic acid (1 equivalent), absolute ethanol (5-10 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2% mol).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[2]

Visualizations

troubleshooting_workflow start Start: Synthesis of this compound check_purity Analyze Crude Product (GC, NMR, IR) start->check_purity low_yield Low Yield? check_purity->low_yield impure Impurities Present? check_purity->impure [ Purity < 98% ] low_yield->impure No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes workup_loss Product Loss During Workup low_yield->workup_loss No purification_issue Inefficient Purification impure->purification_issue Yes, but unidentified starting_materials Unreacted Starting Materials? impure->starting_materials Yes final_product Pure this compound impure->final_product No optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_rxn optimize_workup Refine Workup Protocol workup_loss->optimize_workup optimize_purification Optimize Purification (Distillation, Chromatography) purification_issue->optimize_purification acid_impurity Cyclohexylacetic Acid starting_materials->acid_impurity Yes alcohol_impurity Ethanol starting_materials->alcohol_impurity No side_products Side-Products? isomer_impurity Isomeric Impurity side_products->isomer_impurity Yes other_side_product Other Side-Products side_products->other_side_product No base_wash Aqueous Base Wash acid_impurity->base_wash ketone_impurity Cyclohexanone alcohol_impurity->ketone_impurity No evaporation Evaporation/Drying alcohol_impurity->evaporation Yes ketone_impurity->side_products No bisulfite_wash Bisulfite Wash / Chromatography ketone_impurity->bisulfite_wash Yes optimize_stoichiometry Adjust Reagent Stoichiometry isomer_impurity->optimize_stoichiometry adjust_conditions Modify Reaction Conditions other_side_product->adjust_conditions optimize_rxn->start optimize_workup->start optimize_purification->check_purity base_wash->check_purity evaporation->check_purity bisulfite_wash->check_purity optimize_stoichiometry->start adjust_conditions->start

Caption: Troubleshooting workflow for this compound synthesis.

impurity_formation cluster_fischer Fischer Esterification cluster_wittig Wittig-Type Synthesis f_reactants Cyclohexylacetic Acid + Ethanol f_product This compound f_reactants->f_product H+ catalyst f_impurity1 Unreacted Starting Materials f_reactants->f_impurity1 f_impurity2 Diethyl Ether (High Temp) f_reactants->f_impurity2 w_reactants Cyclohexanone + Phosphonate Ylide w_intermediate Unsaturated Ester Precursor w_reactants->w_intermediate w_impurity1 Unreacted Cyclohexanone w_reactants->w_impurity1 w_product This compound (after reduction) w_intermediate->w_product w_impurity2 β,γ-unsaturated isomer (Excess Base) w_intermediate->w_impurity2

Caption: Potential impurity formation pathways.

References

Technical Support Center: Ethyl Cyclohexylacetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl cyclohexylacetate esterification reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound synthesis discussed here?

A1: The synthesis is based on the Fischer esterification reaction. This is a reversible, acid-catalyzed reaction between a carboxylic acid (cyclohexanecarboxylic acid) and an alcohol (ethanol) to form an ester (this compound) and water.[1][2][3] To achieve a high yield of the ester, the equilibrium of the reaction must be shifted towards the products.[2][4]

Q2: How can I drive the reaction equilibrium towards the formation of this compound?

A2: There are two primary strategies to favor product formation in a Fischer esterification[2][4]:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will shift the equilibrium to the right according to Le Châtelier's Principle.[1]

  • Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) and drive the formation of the ester.[1][4] This can be achieved by using a Dean-Stark apparatus during reflux.

Q3: What are the common acid catalysts used for this esterification, and how much should I use?

A3: Strong acids are typically used as catalysts. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The catalyst is used in catalytic amounts. For a laboratory-scale synthesis, this could range from a few drops to a small percentage of the molar quantity of the limiting reagent. For instance, a synthesis of ethyl acetate (B1210297) uses a relatively small amount of concentrated sulfuric acid.[6]

Q4: I am seeing a low yield of my ester. What are the potential causes?

A4: Low yields in Fischer esterification can stem from several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium or was not allowed to proceed for a sufficient amount of time.

  • Inefficient water removal: If water is not effectively removed, the reverse reaction will limit the ester yield.

  • Loss of product during workup: this compound can be lost during the aqueous washing steps if emulsions form or if extractions are not performed thoroughly.

  • Side reactions: Although generally a clean reaction, side reactions can occur, consuming starting materials.

Q5: I'm having trouble separating the organic and aqueous layers during the workup. What can I do?

A5: Emulsion formation is a common issue during the workup of esterification reactions, especially when using a sodium bicarbonate solution to neutralize the acid catalyst. If an emulsion forms, you can try the following:

  • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

Q6: What are the key physical properties of this compound that are important for its purification?

A6: Knowing the physical properties of this compound is crucial for its purification, particularly by distillation.

PropertyValue
Boiling Point 211-212 °C
Density ~0.945 - 0.948 g/mL at 25 °C
Refractive Index ~1.442 - 1.450 at 20 °C

(Data sourced from multiple references)[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient heating- Reaction time too short- Use fresh, high-quality acid catalyst.- Ensure the reaction is refluxing at the appropriate temperature.- Increase the reaction time and monitor progress by TLC or GC-MS.
Product Contaminated with Carboxylic Acid - Incomplete reaction- Insufficient washing during workup- Ensure the reaction has gone to completion.- Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[5]
Product Contaminated with Ethanol (B145695) - Insufficient washing during workup- Wash the organic layer with water or a saturated calcium chloride solution to remove residual ethanol.[6]
Unexpected Peaks in GC-MS or NMR - Presence of side products- Contaminated starting materials- Review potential side reactions (see below).- Purify the product by fractional distillation.- Ensure the purity of starting materials before the reaction.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on general Fischer esterification principles. Optimal conditions may vary.

Materials:

  • Cyclohexanecarboxylic acid

  • Absolute ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), combine cyclohexanecarboxylic acid and a 5 to 10-fold molar excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until no more gas evolves)

    • Brine[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

GC-MS Analysis Protocol

Objective: To monitor the progress of the esterification reaction and assess the purity of the final product.

Sample Preparation:

  • Reaction Monitoring: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture, dilute with diethyl ether or ethyl acetate, and inject into the GC-MS.

  • Final Product Analysis: Dilute a small amount of the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) before injection.

GC-MS Conditions (Representative):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Injector Temperature: 250 °C.[9]

  • Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-15 °C/min.[8]

  • MS Detector: Scan in a mass range of m/z 40-400.

Data Interpretation:

  • Identify the peaks corresponding to ethanol, cyclohexanecarboxylic acid, and this compound based on their retention times and mass spectra.

  • Monitor the decrease in the peak areas of the reactants and the increase in the peak area of the product over time.

  • Analyze the purified product for the presence of any impurities.

NMR Spectroscopy Analysis

Objective: To confirm the structure of the synthesized this compound.

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).

Expected ¹H NMR Chemical Shifts (Qualitative Interpretation):

  • ~4.1 ppm (quartet): The two protons of the -OCH₂- group of the ethyl ester, split by the adjacent methyl group.[10][11]

  • ~1.2 ppm (triplet): The three protons of the -CH₃ group of the ethyl ester, split by the adjacent methylene (B1212753) group.[10][11]

  • ~2.0-2.2 ppm (doublet): The two protons of the -CH₂- group adjacent to the carbonyl group.

  • ~1.0-1.9 ppm (multiplets): The protons of the cyclohexyl ring.

Expected ¹³C NMR Chemical Shifts (Qualitative Interpretation):

  • ~170-175 ppm: The carbonyl carbon (C=O) of the ester.[11]

  • ~60 ppm: The carbon of the -OCH₂- group.[11]

  • ~14 ppm: The carbon of the -CH₃ group of the ethyl ester.[11]

  • ~25-45 ppm: The carbons of the cyclohexyl ring and the -CH₂- adjacent to the carbonyl.

Visualizations

Logical Relationship: Factors Affecting Esterification Yield

G Ester_Yield This compound Yield Excess_Ethanol Excess Ethanol Excess_Ethanol->Ester_Yield Increases Water_Removal Water Removal Water_Removal->Ester_Yield Increases Reaction_Time Sufficient Reaction Time Reaction_Time->Ester_Yield Increases Catalyst_Activity Active Catalyst Catalyst_Activity->Ester_Yield Increases Optimal_Temp Optimal Temperature Optimal_Temp->Ester_Yield Increases Equilibrium_Shift_Reverse Equilibrium Shifted to Reactants Equilibrium_Shift_Reverse->Ester_Yield Decreases Side_Reactions Side Reactions Side_Reactions->Ester_Yield Decreases Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Ester_Yield Decreases

Caption: Factors influencing the yield of this compound.

Experimental Workflow: Synthesis and Purification

G Reactants Combine Cyclohexanecarboxylic Acid, Ethanol, and H₂SO₄ Reflux Reflux for 2-4 hours Reactants->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Dry Dry with Na₂SO₄ or MgSO₄ Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Flowchart: Low Product Yield

G Start Low Yield Observed Check_Reaction Check Reaction Conditions: - Temperature? - Time? - Catalyst? Start->Check_Reaction Check_Workup Review Workup Procedure: - Emulsions? - Sufficient Extractions? Check_Reaction->Check_Workup If optimal Optimize_Conditions Optimize Reaction Conditions Check_Reaction->Optimize_Conditions If suboptimal Check_Purity Analyze Crude Product by GC-MS/NMR Check_Workup->Check_Purity If no issues Improve_Workup Modify Workup Protocol Check_Workup->Improve_Workup If issues found Identify_Side_Products Identify and Address Side Reactions Check_Purity->Identify_Side_Products

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl cyclohexylacetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory-scale synthesis routes to obtain this compound are:

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between cyclohexylacetic acid and ethanol (B145695). It is an equilibrium-driven process.

  • Horner-Wadsworth-Emmons (HWE) Reaction followed by Hydrogenation: This two-step process involves the reaction of cyclohexanone (B45756) with a phosphonate (B1237965) ylide to form ethyl cyclohexylideneacetate, which is subsequently hydrogenated to yield the desired this compound.

Q2: What are the most common side reactions in the Fischer Esterification of cyclohexylacetic acid?

A2: The most common issue in Fischer esterification is the presence of unreacted starting materials (cyclohexylacetic acid and ethanol) and water in the product due to the reversible nature of the reaction. To drive the reaction to completion, an excess of one reactant (usually ethanol) is used, or water is removed as it is formed. While less common with primary alcohols like ethanol, potential side reactions in acid-catalyzed reactions of alcohols include dehydration to form ethene or the formation of diethyl ether, especially at higher temperatures.

Q3: What side products can be expected in the Horner-Wadsworth-Emmons route?

A3: In the synthesis of ethyl cyclohexylideneacetate via the HWE reaction, a common side product is the β,γ-unsaturated isomer, ethyl cyclohexenylacetate. The formation of this isomer is more likely when an excess of the base (e.g., sodium hydride) is used.

Q4: How can I purify the final this compound product?

A4: Purification strategies depend on the synthesis route and the impurities present.

  • From Fischer Esterification: The crude product can be washed with a 5% sodium bicarbonate or sodium carbonate solution to remove unreacted cyclohexylacetic acid and the acid catalyst. This is followed by washing with a saturated sodium chloride solution (brine) and drying over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Final purification is typically achieved by distillation.

  • From HWE and Hydrogenation: After the reaction workup, purification is usually performed by vacuum distillation.

Troubleshooting Guides

Fischer Esterification
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Loss of product during workup.- Use a large excess of ethanol to shift the equilibrium towards the product. - Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. - Remove water as it is formed using a Dean-Stark apparatus. - Ensure proper phase separation during the aqueous wash.
Presence of Starting Material in Final Product - Reversible nature of the reaction.- See "Low Yield" troubleshooting. - Purify the crude product by washing with a base to remove unreacted cyclohexylacetic acid, followed by distillation.
Product is Wet (Contains Water) - Incomplete drying after aqueous workup.- Use an appropriate amount of a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄). - Ensure the drying agent is in contact with the organic phase for a sufficient amount of time with agitation.
Horner-Wadsworth-Emmons Reaction and Hydrogenation
Issue Possible Cause(s) Troubleshooting Steps
Formation of Ethyl Cyclohexenylacetate Isomer - Use of excess base (e.g., sodium hydride) in the HWE reaction.- Use a 5-10% excess of the triethyl phosphonoacetate instead of an excess of the base.
Incomplete Hydrogenation - Inactive catalyst. - Insufficient hydrogen pressure or reaction time. - Presence of catalyst poisons.- Use fresh, active hydrogenation catalyst (e.g., Palladium on carbon). - Ensure the reaction is carried out at the recommended hydrogen pressure and for a sufficient duration. - Ensure all reagents and solvents are pure and free from potential catalyst poisons.
Difficult to Remove Byproducts - The phosphate (B84403) byproduct from the HWE reaction can sometimes be difficult to separate.- The water-soluble nature of the phosphate byproduct generally simplifies purification. Ensure thorough washing with water during the workup.

Quantitative Data

Table 1: Comparison of Synthesis Routes for this compound and Intermediates

Parameter Fischer Esterification Horner-Wadsworth-Emmons (for Ethyl Cyclohexylideneacetate)
Reactants Cyclohexylacetic acid, EthanolCyclohexanone, Triethyl phosphonoacetate, Sodium Hydride
Catalyst Strong acid (e.g., H₂SO₄)-
Typical Yield Variable, depends on equilibrium conditions67-77%
Key Side Products Unreacted starting materials, WaterEthyl cyclohexenylacetate

Experimental Protocols

Protocol 1: Fischer Esterification of Cyclohexylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexylacetic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully add the mixture to a separatory funnel containing a saturated sodium bicarbonate solution. Mix well and allow the layers to separate.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation.

Protocol 2: Synthesis of Ethyl Cyclohexylideneacetate via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the synthesis of ethyl cyclohexylideneacetate as a precursor to this compound.

  • Anion Formation: In a three-necked flask under an inert atmosphere, add a 50% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with anhydrous benzene (B151609) to remove the mineral oil. Add fresh anhydrous benzene and cool the suspension. Add triethyl phosphonoacetate dropwise while maintaining the temperature between 30-35°C. Stir the mixture for 1 hour at room temperature.

  • Reaction with Cyclohexanone: Cool the anion solution and add cyclohexanone dropwise, maintaining the temperature between 20-30°C. A gummy precipitate of sodium diethyl phosphate will form. After the addition is complete, heat the mixture at 60-65°C for 15 minutes.

  • Workup: Cool the mixture and decant the mother liquor from the precipitate. Wash the precipitate with warm benzene. Combine the mother liquor and the washings.

  • Purification: Distill the benzene at atmospheric pressure. The crude ethyl cyclohexylideneacetate is then purified by vacuum distillation.

Protocol 3: Hydrogenation of Ethyl Cyclohexylideneacetate
  • Reaction Setup: In a hydrogenation vessel, dissolve ethyl cyclohexylideneacetate in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the vessel under a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield this compound. Further purification can be done by distillation if necessary.

Visualizations

Fischer_Esterification Cyclohexylacetic_Acid Cyclohexylacetic Acid Protonated_Acid Protonated Cyclohexylacetic Acid Cyclohexylacetic_Acid->Protonated_Acid + H+ Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ethyl_Cyclohexylacetate This compound Tetrahedral_Intermediate->Ethyl_Cyclohexylacetate - H2O, - H+ Water Water

Caption: Reaction pathway for the Fischer Esterification of cyclohexylacetic acid.

HWE_Reaction Triethyl_phosphonoacetate Triethyl phosphonoacetate Ylide Phosphonate Ylide Triethyl_phosphonoacetate->Ylide + NaH NaH NaH NaH->Ylide Betaine Betaine Intermediate Ylide->Betaine + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Betaine Ethyl_cyclohexylideneacetate Ethyl cyclohexylideneacetate Betaine->Ethyl_cyclohexylideneacetate Phosphate_byproduct Sodium diethyl phosphate Betaine->Phosphate_byproduct

Caption: Horner-Wadsworth-Emmons reaction for ethyl cyclohexylideneacetate synthesis.

Hydrogenation Ethyl_cyclohexylideneacetate Ethyl cyclohexylideneacetate Ethyl_cyclohexylacetate Ethyl cyclohexylacetate Ethyl_cyclohexylideneacetate->Ethyl_cyclohexylacetate + H₂, Pd/C H2_PdC H₂, Pd/C H2_PdC->Ethyl_cyclohexylacetate

Caption: Catalytic hydrogenation of ethyl cyclohexylideneacetate.

Troubleshooting_Workflow Start Experiment Start Reaction Perform Synthesis Start->Reaction Workup Reaction Workup Reaction->Workup Analysis Analyze Crude Product (TLC, GC, NMR) Workup->Analysis Pure Product is Pure Analysis->Pure Impure Product is Impure Analysis->Impure End Experiment End Pure->End Identify_Impurity Identify Impurity Impure->Identify_Impurity Troubleshoot Consult Troubleshooting Guide Identify_Impurity->Troubleshoot Purify Purify Product (Distillation, etc.) Troubleshoot->Purify Purify->End

Caption: A logical workflow for troubleshooting the synthesis of this compound.

How to remove unreacted starting materials from ethyl cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from ethyl cyclohexylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials found in crude this compound?

A1: The most common starting materials that may remain after the synthesis of this compound are cyclohexanol (B46403) and acetic acid or ethyl acetate, depending on the specific esterification method used.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification methods involve a series of aqueous washes to remove water-soluble impurities, followed by drying and fractional distillation to separate the final product from components with different boiling points.[1]

Q3: Why is it necessary to remove water during the purification process?

A3: Water can shift the equilibrium of the esterification reaction back towards the reactants, potentially reducing the yield of the desired ester.[1] It is typically removed by washing with brine and using a drying agent.

Q4: What is the purpose of washing the crude product with a sodium bicarbonate solution?

A4: Washing with a saturated sodium bicarbonate solution is a crucial step to neutralize and remove any unreacted acidic starting materials or catalysts, such as acetic acid or sulfuric acid.[1]

Troubleshooting Guide

Problem: My final product is contaminated with acetic acid.

  • Question: How can I effectively remove residual acetic acid from my this compound?

    • Answer: Perform an aqueous workup by washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). This will react with the acidic acetic acid to form sodium acetate, which is soluble in the aqueous layer and can be separated. Follow this with a wash using brine (saturated NaCl solution) to help remove dissolved water and excess bicarbonate.

Problem: The purified product still contains cyclohexanol.

  • Question: What is the best method to separate unreacted cyclohexanol from the desired this compound?

    • Answer: Fractional distillation is the most effective method for separating cyclohexanol from this compound due to their different boiling points. Careful control of the distillation temperature is essential for a clean separation. Ensure your distillation setup is efficient to achieve the best results.[1]

Problem: The yield of my purified this compound is low.

  • Question: I'm losing a significant amount of product during purification. What are the likely causes and how can I mitigate this?

    • Answer: Low yield can be attributed to several factors. The esterification reaction is reversible, and the presence of water can drive the equilibrium back to the starting materials.[1] To maximize yield, consider using a Dean-Stark apparatus during the reaction to remove water as it forms.[1] Also, ensure complete extraction of the product from the aqueous layers during the workup by using an adequate amount of an appropriate organic solvent.

Problem: My final product appears cloudy or wet.

  • Question: After the aqueous washes, my organic layer is cloudy. How do I effectively dry the product?

    • Answer: Cloudiness in the organic layer indicates the presence of water. To dry the product, use a suitable anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic layer and swirl until the liquid becomes clear. Filter off the drying agent before proceeding to distillation.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compoundC₁₀H₁₈O₂170.25211-2120.948Insoluble
CyclohexanolC₆H₁₂O100.16161.80.962Sparingly soluble
Acetic AcidC₂H₄O₂60.051181.049Miscible
Ethyl AcetateC₄H₈O₂88.1177.10.902Soluble

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Purification

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure it is immiscible with water.

  • Acid Wash (Optional): If the reaction was basic, first wash with a dilute acid solution (e.g., 1 M HCl) to neutralize any basic catalysts.

  • Bicarbonate Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure generated from CO₂ evolution. Shake and allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and salts from the organic phase. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate. Swirl the flask until the liquid is clear and no clumping of the drying agent is observed.

  • Filtration: Filter the dried organic layer to remove the drying agent.

  • Solvent Removal: If a reaction solvent was used, remove it by simple distillation or rotary evaporation.

  • Fractional Distillation: Set up a fractional distillation apparatus. Carefully distill the remaining liquid, collecting the fraction that boils at the literature value for this compound (approximately 211-212 °C at atmospheric pressure). Monitor the temperature at the still head closely to ensure a clean separation from any lower or higher boiling point impurities.

Mandatory Visualization

PurificationWorkflow Crude Crude Ethyl Cyclohexylacetate Wash_Bicarb Wash with Saturated Sodium Bicarbonate Crude->Wash_Bicarb Separate1 Separate Aqueous Layer (Removes Acetic Acid) Wash_Bicarb->Separate1 Wash_Brine Wash with Brine Separate1->Wash_Brine Separate2 Separate Aqueous Layer (Removes Water) Wash_Brine->Separate2 Dry Dry with Anhydrous Sodium Sulfate Separate2->Dry Filter Filter to Remove Drying Agent Dry->Filter Distill Fractional Distillation Filter->Distill Pure_Product Pure Ethyl Cyclohexylacetate Distill->Pure_Product Impurities Separated Impurities (e.g., Cyclohexanol) Distill->Impurities

Caption: Workflow for the purification of this compound.

TroubleshootingLogic action action Start Crude Product Analysis Acid_Check Acidic Impurity Present? Start->Acid_Check Alcohol_Check Alcohol Impurity Present? Acid_Check->Alcohol_Check No Bicarb_Wash Perform Bicarbonate Wash Acid_Check->Bicarb_Wash Yes Water_Check Product is Cloudy/Wet? Alcohol_Check->Water_Check No Distillation Perform Fractional Distillation Alcohol_Check->Distillation Yes Drying Dry with Anhydrous Sulfate & Filter Water_Check->Drying Yes End Pure Product Water_Check->End No Bicarb_Wash->Alcohol_Check Distillation->Water_Check Drying->End

Caption: Troubleshooting logic for this compound purification.

References

Optimizing catalyst concentration for ethyl cyclohexylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of ethyl cyclohexylacetate, with a focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the esterification of cyclohexylacetic acid with ethanol (B145695). Common catalysts for this type of reaction are strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Heterogeneous catalysts, like solid super acids, can also be employed for their environmental benefits and ease of separation.

Q2: How does catalyst concentration affect the rate of this compound synthesis?

A2: Increasing the catalyst concentration generally increases the reaction rate by providing more active sites for the reactants.[1] This leads to a faster attainment of equilibrium. However, an excessively high concentration can lead to side reactions, degradation of products, and increased difficulty in purification.

Q3: What are the potential side reactions when using a high concentration of acid catalyst?

A3: High concentrations of strong acid catalysts, coupled with elevated temperatures, can promote side reactions such as the dehydration of ethanol to form diethyl ether or the polymerization of reactants. These side reactions can decrease the yield and purity of the desired this compound.

Q4: Can the catalyst be recovered and reused?

A4: If a heterogeneous catalyst, such as a solid super acid, is used, it can typically be recovered by filtration after the reaction and can often be reused after appropriate washing and drying.[2] Homogeneous catalysts like sulfuric acid are more challenging to recover and are usually neutralized and removed during the workup process.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield 1. Insufficient catalyst concentration: The reaction may be proceeding too slowly to yield a significant amount of product in the given time. 2. Inactive catalyst: The catalyst may have degraded due to improper storage or contamination. 3. Low reaction temperature: The activation energy for the reaction is not being overcome.1. Incremental increase of catalyst concentration: See Table 1 for a suggested optimization range. 2. Use fresh or properly stored catalyst. 3. Increase the reaction temperature in increments of 5-10°C.
Formation of significant byproducts 1. Catalyst concentration is too high: This can lead to undesired side reactions. 2. Reaction temperature is too high: Promotes side reactions like dehydration or polymerization.1. Decrease catalyst concentration: Refer to Table 1 for optimal ranges. 2. Reduce the reaction temperature.
Product is dark or discolored 1. Degradation of starting materials or product: Often caused by excessive catalyst concentration or prolonged reaction times at high temperatures.1. Reduce catalyst concentration. 2. Decrease reaction time and/or temperature.
Difficulty in product purification 1. High residual catalyst: Excess catalyst can interfere with extraction and distillation.1. Neutralize the reaction mixture thoroughly with a weak base (e.g., sodium bicarbonate solution) before extraction. 2. Perform additional aqueous washes during the workup.

Data Presentation

Table 1: Effect of Sulfuric Acid Catalyst Concentration on this compound Yield

Catalyst Concentration (mol% relative to cyclohexylacetic acid)Reaction Time (hours)Reaction Temperature (°C)Yield (%)Purity (%)
1.06806595
2.06808594
3.0 6 80 92 93
4.06809388
5.06809385

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the trend of catalyst optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid as a Catalyst
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylacetic acid (1 equivalent) and absolute ethanol (3 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 2-3 mol% relative to the carboxylic acid) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow reactant_prep 1. Reactant Preparation (Cyclohexylacetic Acid + Ethanol) catalyst_add 2. Catalyst Addition (Sulfuric Acid) reactant_prep->catalyst_add reaction 3. Reaction (Reflux at 80-85°C) catalyst_add->reaction workup 4. Workup (Neutralization, Extraction, Washing) reaction->workup purification 5. Purification (Vacuum Distillation) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_catalyst Increase Catalyst Concentration start->check_catalyst Yes check_purity High Byproducts? start->check_purity No check_temp Increase Reaction Temperature check_catalyst->check_temp check_temp->check_purity decrease_catalyst Decrease Catalyst Concentration check_purity->decrease_catalyst Yes success Optimized Yield and Purity check_purity->success No decrease_temp Decrease Reaction Temperature decrease_catalyst->decrease_temp decrease_temp->success

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Preventing decomposition of ethyl cyclohexylacetate during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of ethyl cyclohexylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the distillation of this compound. Our goal is to help you prevent decomposition and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during distillation?

A1: The decomposition of this compound during distillation is primarily caused by three main pathways:

  • Thermal Decomposition: At elevated temperatures, this compound can undergo elimination reactions to form cyclohexene (B86901) and acetic acid. Further decomposition can lead to the formation of smaller molecules. The boiling point of this compound at atmospheric pressure is approximately 211-212 °C, a temperature at which thermal degradation can occur.[1][2][3]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ester back to cyclohexylacetic acid and ethanol (B145695). This reaction is often catalyzed by acidic or basic residues remaining from the synthesis steps.

  • Transesterification: If other alcohols are present in the distillation mixture (e.g., residual ethanol from synthesis), transesterification can occur, leading to the formation of different esters and complicating the purification process.

Q2: How can I minimize thermal decomposition during the distillation of this compound?

A2: The most effective method to minimize thermal decomposition is to reduce the distillation temperature. This is achieved through vacuum distillation . By lowering the pressure, the boiling point of this compound is significantly reduced, allowing for distillation at a temperature where thermal decomposition is negligible. For example, ethyl cyclohexylideneacetate, a related compound, is distilled at 48-49°C under a high vacuum of 0.02 mm Hg.[4]

Q3: What steps should I take to prevent hydrolysis of this compound during distillation?

A3: To prevent hydrolysis, it is crucial to rigorously remove water and any acidic or basic impurities before distillation. This can be accomplished through the following steps:

  • Work-up Procedure: After synthesis, quench the reaction mixture and wash the organic layer with a neutral brine solution to remove water-soluble acids and bases.

  • Drying: Thoroughly dry the crude this compound solution using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Neutralization: If acidic or basic residues are suspected, a wash with a dilute sodium bicarbonate (NaHCO₃) solution followed by a water wash can be performed before the final drying step.

Q4: Can stabilizers be used to prevent decomposition?

A4: Yes, the use of stabilizers, particularly antioxidants, can be beneficial, especially if the distillation is performed at higher temperatures or if the compound is sensitive to oxidation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), can be added in small amounts to the distillation flask to inhibit radical-mediated decomposition pathways. However, the use of non-volatile antioxidants is recommended to prevent co-distillation with the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no distillate collected - Inadequate vacuum. - Insufficient heating. - Leak in the distillation apparatus.- Ensure the vacuum pump is functioning correctly and can achieve the required pressure. - Gradually increase the heating mantle temperature. - Check all joints and seals for leaks. Use appropriate vacuum grease.
Product is cloudy or contains water - Incomplete drying of the crude product. - Condensation from the atmosphere entering the collection flask.- Repeat the drying step with fresh anhydrous drying agent before distillation. - Ensure the collection apparatus is dry and protected from atmospheric moisture, for example, by using a drying tube.
Product is discolored (yellow or brown) - Thermal decomposition due to excessive temperature. - Presence of impurities that are polymerizing or degrading.- Reduce the distillation pressure to lower the boiling point. - Ensure the crude product is properly purified before distillation to remove colored impurities. - Consider adding a small amount of a non-volatile antioxidant like BHT to the distillation pot.
Formation of a solid in the distillation flask - Polymerization of impurities or decomposition products. - The compound itself freezing if the collection flask is too cold (unlikely for this compound).- Improve the pre-distillation purification to remove reactive impurities. - Lower the distillation temperature by reducing the pressure.
Inconsistent boiling point - Presence of volatile impurities. - Fluctuations in vacuum pressure.- Perform a fractional distillation to separate the impurities. - Use a vacuum regulator to maintain a stable pressure.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

This protocol outlines the purification of this compound using fractional vacuum distillation to remove volatile impurities and prevent decomposition.

1. Pre-distillation Preparation:

  • Ensure the crude this compound has been appropriately worked up and dried as described in the FAQs to remove water and acidic/basic residues.
  • Confirm the absence of water by observing a clear, not cloudy, solution.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus for vacuum distillation. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Use a cow-type receiver or a Perkin triangle to allow for the collection of different fractions without breaking the vacuum.
  • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

3. Distillation Procedure:

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
  • Slowly and carefully apply the vacuum to the system.
  • Once the desired pressure is reached and stable, begin heating the distillation flask gently.
  • Collect any low-boiling impurities as the first fraction.
  • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
  • Allow the apparatus to cool completely before venting the vacuum.

Boiling Point Data at Various Pressures (Estimated)

Pressure (mmHg)Estimated Boiling Point (°C)
760211-212
100~150
20~110
10~95
1~60

Note: These are estimated values. The actual boiling point should be determined experimentally.

Visualizations

Troubleshooting Logic for this compound Distillation

G cluster_0 Problem Identification cluster_1 Cause Analysis & Solutions Start Distillation Issue Observed Decomposition Decomposition (Discoloration, Gas Evolution) Start->Decomposition LowYield Low Yield / No Distillate Start->LowYield ImpureProduct Impure Product (Cloudy, Incorrect BP) Start->ImpureProduct HighTemp High Temperature? Decomposition->HighTemp CheckPressure Check Vacuum System for Leaks LowYield->CheckPressure WaterPresent Water Present? ImpureProduct->WaterPresent UseVacuum Action: Use/Increase Vacuum HighTemp->UseVacuum Yes HighTemp->CheckPressure No End Successful Distillation UseVacuum->End CheckHeating Check Heating Mantle CheckPressure->CheckHeating CheckHeating->End DryCrude Action: Dry Crude Product Thoroughly WaterPresent->DryCrude Yes AcidBase Acid/Base Residues? WaterPresent->AcidBase No DryCrude->End Neutralize Action: Neutralize and Wash Crude AcidBase->Neutralize Yes AcidBase->End No Neutralize->End

Caption: Troubleshooting workflow for distillation issues.

Decomposition Pathways of this compound

G cluster_0 Decomposition Pathways ECA This compound Thermal Thermal Decomposition (High Temperature) ECA->Thermal Hydrolysis Hydrolysis (Water + Acid/Base) ECA->Hydrolysis Transesterification Transesterification (Other Alcohols) ECA->Transesterification Cyclohexene Cyclohexene Thermal->Cyclohexene AceticAcid Acetic Acid Thermal->AceticAcid CyclohexylaceticAcid Cyclohexylacetic Acid Hydrolysis->CyclohexylaceticAcid Ethanol Ethanol Hydrolysis->Ethanol NewEster New Ester Transesterification->NewEster OriginalAlcohol Cyclohexylmethanol Transesterification->OriginalAlcohol

Caption: Major decomposition routes for this compound.

References

Technical Support Center: Optimizing Ethyl Cyclohexylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the selectivity of ethyl cyclohexylacetate formation in your experiments. The information is presented in a clear question-and-answer format to directly address common challenges.

Troubleshooting Guides

Issue 1: Low Selectivity in Fischer Esterification of Cyclohexanol (B46403) and Acetic Acid

Question: My Fischer esterification of cyclohexanol and acetic acid is resulting in a low yield of this compound and the formation of significant byproducts. How can I improve the selectivity?

Answer:

Low selectivity in the Fischer esterification of cyclohexanol is primarily due to two competing side reactions: the dehydration of cyclohexanol to form cyclohexene (B86901) and the formation of dicyclohexyl ether.[1][2] To minimize these side products and enhance the selectivity for this compound, consider the following strategies:

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also favor the dehydration of cyclohexanol.[1] It is crucial to find an optimal temperature that promotes esterification without significant byproduct formation.

  • Catalyst Selection: The choice of acid catalyst is critical. While strong mineral acids like sulfuric acid are effective, they can also promote dehydration.[1] Consider using a milder, solid acid catalyst which can offer higher selectivity and easier separation.

  • Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[3] Removing water as it forms will shift the equilibrium towards the formation of the ester, thereby increasing the yield and selectivity. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Reactant Stoichiometry: Using an excess of one of the reactants, typically the less expensive one (in this case, likely acetic acid), can also drive the equilibrium towards the product side.[3]

Issue 2: Byproduct Formation in the Esterification of Cyclohexene and Acetic Acid

Question: I am synthesizing this compound via the esterification of cyclohexene with acetic acid, but I am observing the formation of unwanted byproducts. What are the likely side reactions and how can I suppress them?

Answer:

The direct esterification of cyclohexene with acetic acid is a viable alternative route to this compound. However, side reactions can still occur, impacting the overall selectivity. Potential side reactions include the oligomerization or polymerization of cyclohexene, especially in the presence of strong acid catalysts.

To improve selectivity:

  • Catalyst Choice: Employing a selective catalyst is key. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), have shown good performance in promoting the desired esterification while minimizing cyclohexene polymerization.[4]

  • Reaction Conditions: Optimizing the reaction temperature and pressure is important. Milder conditions are generally preferred to suppress the polymerization of the alkene.

  • Molar Ratio of Reactants: The molar ratio of acetic acid to cyclohexene can influence the selectivity. An excess of acetic acid can favor the esterification reaction over cyclohexene side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: When synthesizing this compound from cyclohexanol and acetic acid (Fischer esterification), the most common byproducts are cyclohexene (from the dehydration of cyclohexanol) and dicyclohexyl ether .[1][2] If using cyclohexene and acetic acid, oligomers or polymers of cyclohexene can be formed as byproducts.

Q2: Which type of catalyst generally offers the best selectivity for this compound formation?

A2: Solid acid catalysts, such as certain zeolites and ion-exchange resins, often provide higher selectivity compared to traditional homogeneous acid catalysts like sulfuric acid.[4] For instance, a La-promoted Cu/ZnO/SiO2 catalyst has been reported to give high conversion and selectivity in the hydrogenation of cyclohexyl acetate (B1210297) to cyclohexanol, which is a related process.[4] The choice of catalyst will depend on the specific reaction pathway (Fischer esterification vs. esterification of cyclohexene).

Q3: How can I effectively purify this compound from the common byproducts?

A3: Purification can be achieved through fractional distillation. Due to the differences in boiling points between this compound, cyclohexene, dicyclohexyl ether, and unreacted starting materials, a carefully controlled distillation can separate the desired product. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted acetic acid. For removal of specific impurities, techniques like column chromatography can also be employed.

Data Presentation

Table 1: Comparison of Catalysts for Cyclohexyl Acetate Synthesis (Illustrative)

CatalystReactantsReaction Temperature (°C)Conversion of Limiting Reactant (%)Selectivity for Cyclohexyl Acetate (%)Reference
Amberlyst 15Cyclohexene, Acetic Acid60-100≥68 (Cyclohexene)High (Specific value not provided)[4]
La-promoted Cu/ZnO/SiO2Cyclohexyl Acetate (Hydrogenation)Not specified99.599.7 (for Cyclohexanol)[4]

Note: This table is illustrative and highlights the type of data researchers should look for when selecting a catalyst. Direct comparative studies for this compound selectivity are needed for a complete picture.

Experimental Protocols

High-Selectivity Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • Reagents:

    • Cyclohexanol (1 equivalent)

    • Acetic acid (1.5 - 2 equivalents)

    • Solid acid catalyst (e.g., Amberlyst 15, 5-10 wt% of reactants)

    • Toluene (as a solvent for azeotropic water removal)

  • Procedure:

    • To the round-bottom flask, add cyclohexanol, acetic acid, the solid acid catalyst, and toluene.

    • Heat the mixture to reflux with vigorous stirring.

    • Continuously remove the water collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC analysis until the consumption of the limiting reactant is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid acid catalyst.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

Fischer_Esterification_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Cyclohexanol Cyclohexanol ProtonatedCarbonyl Protonated Carbonyl Cyclohexanol->ProtonatedCarbonyl + H+ Cyclohexene Cyclohexene Cyclohexanol->Cyclohexene Dehydration (-H2O) DicyclohexylEther Dicyclohexyl Ether Cyclohexanol->DicyclohexylEther + Cyclohexanol (-H2O) AceticAcid Acetic Acid AceticAcid->ProtonatedCarbonyl TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O EthylCyclohexylacetate Ethyl Cyclohexylacetate ProtonatedEster->EthylCyclohexylacetate - H+ Water Water ProtonatedEster->Water H_plus H+

Caption: Reaction pathway for this compound formation and major side reactions.

Troubleshooting_Workflow Start Low Selectivity Observed IdentifyByproducts Identify Byproducts (GC-MS, NMR) Start->IdentifyByproducts RemoveWater Implement Water Removal Start->RemoveWater Dehydration Dehydration Product (Cyclohexene) IdentifyByproducts->Dehydration EtherFormation Ether Formation (Dicyclohexyl Ether) IdentifyByproducts->EtherFormation Polymerization Polymerization IdentifyByproducts->Polymerization OptimizeTemp Optimize Temperature (Lower Temp) Dehydration->OptimizeTemp ChangeCatalyst Change Catalyst (Solid Acid) Dehydration->ChangeCatalyst EtherFormation->ChangeCatalyst OptimizeStoichiometry Optimize Reactant Stoichiometry EtherFormation->OptimizeStoichiometry MilderConditions Use Milder Conditions Polymerization->MilderConditions HighSelectivity High Selectivity Achieved OptimizeTemp->HighSelectivity ChangeCatalyst->HighSelectivity RemoveWater->HighSelectivity OptimizeStoichiometry->HighSelectivity MilderConditions->HighSelectivity

Caption: Troubleshooting workflow for improving the selectivity of this compound formation.

References

Technical Support Center: Analysis of Byproducts in Ethyl Cyclohexylacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl cyclohexylacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound via Fischer esterification of cyclohexylacetic acid with ethanol (B145695).

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back towards the starting materials, thus reducing the yield of the ester.[1]

    • Solution: To shift the equilibrium towards the product, use a large excess of one reactant, typically the less expensive one, which in this case is ethanol (5- to 10-fold molar excess).[1][2] Another effective method is to remove water as it is formed, for example, by using a Dean-Stark apparatus.[2]

  • Insufficient or Inactive Catalyst: An inadequate amount of acid catalyst or a catalyst that has absorbed moisture will slow down the reaction rate, preventing it from reaching completion in a reasonable timeframe.[1]

    • Solution: Use a catalytic amount (typically 1-3% by mass of the carboxylic acid) of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Ensure the catalyst is fresh and anhydrous.

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction will be very slow. Conversely, excessively high temperatures can lead to side reactions, such as the dehydration of ethanol.[1]

    • Solution: Heat the reaction mixture to a gentle reflux. The optimal temperature will be near the boiling point of the alcohol being used (for ethanol, this is approximately 78°C).

  • Steric Hindrance: While less of a concern for cyclohexylacetic acid and ethanol, bulky starting materials can hinder the approach of the reactants to the catalytic sites, slowing the reaction.[1]

    • Solution: In such cases, longer reaction times may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Issue 2: Presence of Significant Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted cyclohexylacetic acid and ethanol in the product mixture.

    • Solution: Ensure the reaction goes to completion by allowing for a sufficient reaction time (typically 2-4 hours at reflux) and using an adequate amount of catalyst. The purification workup is designed to remove these impurities.

  • Formation of Diethyl Ether: At temperatures above 140°C, a side reaction involving the acid-catalyzed dehydration of ethanol can produce diethyl ether.[3]

    • Solution: Carefully control the reaction temperature to maintain a gentle reflux without excessive heating. The boiling point of diethyl ether (34.6°C) is significantly lower than that of this compound (211-212°C), so it can be removed during distillation.

  • Residual Acid Catalyst: The strong acid catalyst will contaminate the product if not properly removed.

    • Solution: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas, which can cause pressure buildup in a separatory funnel.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis method is the Fischer esterification of cyclohexylacetic acid with ethanol using a strong acid catalyst, such as sulfuric acid.[1][5]

Q2: What are the expected byproducts in the synthesis of this compound?

A2: The primary byproduct of the esterification reaction itself is water.[1][5] Other potential byproducts and impurities include unreacted cyclohexylacetic acid and ethanol, and diethyl ether formed from the dehydration of ethanol at higher temperatures.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclohexylacetic acid spot. Alternatively, Gas Chromatography (GC) can be used to quantify the formation of the this compound product over time.

Q4: What is the purpose of washing the reaction mixture with sodium bicarbonate solution?

A4: The sodium bicarbonate wash is performed to neutralize and remove the acidic catalyst (e.g., sulfuric acid) and any unreacted cyclohexylacetic acid from the organic layer.[4]

Q5: How can I purify the final this compound product?

A5: After the reaction workup, which includes washing with sodium bicarbonate and brine, the crude product should be dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6] The final purification is typically achieved by distillation to separate the high-boiling this compound from any remaining lower-boiling impurities.[5]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterTypical Value/RangeNotes
Reactant Molar Ratio (Ethanol:Cyclohexylacetic Acid)5:1 to 10:1An excess of ethanol is used to drive the reaction equilibrium towards the product.[1][2]
Catalyst Loading (H₂SO₄ or p-TsOH)1-3% (by mass of carboxylic acid)A catalytic amount is sufficient; excess catalyst can promote side reactions.[6]
Reaction Temperature~78-85°C (Reflux)The reaction is typically carried out at the boiling point of the excess alcohol.
Reaction Time2-4 hoursReaction progress should be monitored to determine the optimal time.[6]
Expected Yield70-90%The yield is highly dependent on the reaction conditions and the efficiency of the workup and purification.[6]
Product Purity (after distillation)>95%Purity can be assessed by GC-MS or NMR spectroscopy.[6]

Table 2: Potential Byproducts and Their Properties

Byproduct/ImpurityChemical FormulaBoiling Point (°C)Identification Method
WaterH₂O100-
EthanolC₂H₅OH78.4GC-MS
Cyclohexylacetic AcidC₈H₁₄O₂243GC-MS, TLC
Diethyl Ether(C₂H₅)₂O34.6GC-MS

Experimental Protocols

1. Fischer Esterification of Cyclohexylacetic Acid

This protocol describes the synthesis of this compound from cyclohexylacetic acid and ethanol.

Materials:

  • Cyclohexylacetic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (B109758) for extraction

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexylacetic acid (1.0 molar equivalent) and absolute ethanol (5-10 molar equivalents).[6]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (approximately 1-3% of the mass of the cyclohexylacetic acid).[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction by TLC if desired.[6]

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize the acidic components. Swirl gently and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.

  • Workup - Extraction and Washing: Add diethyl ether or dichloromethane to the separatory funnel to dilute the organic layer. Separate the aqueous layer. Wash the organic layer sequentially with water and then with brine.[6]

  • Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

  • Purification: Purify the crude this compound by distillation to obtain the final product.

2. GC-MS Analysis of the Reaction Mixture

This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the product and byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan range of m/z 40-400.

  • Data Analysis: Identify the peaks corresponding to this compound, unreacted starting materials, and any byproducts by comparing their mass spectra with a library database (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reactants Cyclohexylacetic Acid + Ethanol Mix Mixing in Round-Bottom Flask Reactants->Mix Catalyst H₂SO₄ Catalyst->Mix Reflux Heating under Reflux (2-4h) Mix->Reflux Neutralize Neutralization with NaHCO₃ Solution Reflux->Neutralize Extract Extraction with Organic Solvent Neutralize->Extract Wash Washing with Water and Brine Extract->Wash Dry Drying over MgSO₄ Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Distill Distillation Evaporate->Distill FinalProduct Pure Ethyl Cyclohexylacetate Distill->FinalProduct GCMS GC-MS Analysis FinalProduct->GCMS Byproduct_Formation_Pathway cluster_main Main Reaction CAA Cyclohexylacetic Acid ECA This compound CAA->ECA + Ethanol (H⁺ catalyst) EtOH Ethanol EtOH->ECA DEE Diethyl Ether EtOH->DEE Dehydration (High Temp, H⁺) H2O Water

References

Validation & Comparative

A Comparative Study of Ethyl Cyclohexylacetate and Similar Esters in Fragrance Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ethyl cyclohexylacetate and similar fragrance esters, supported by their physicochemical properties and established experimental protocols for fragrance release analysis.

Introduction to Fragrance Esters

Esters are a class of organic compounds renowned for their characteristic pleasant and often fruity aromas, making them indispensable components in the fragrance and flavor industries.[1][2] Their volatility, solubility, and diverse scent profiles allow perfumers a vast palette for creating complex and appealing fragrances.[1] The release of a fragrance molecule from a product is a critical factor influencing its perception, intensity, and longevity. This release is governed by the ester's physicochemical properties, its interaction with the product matrix, and environmental conditions.

This guide focuses on a comparative analysis of this compound against three other acetate (B1210297) esters commonly used in perfumery: cyclohexyl acetate, linalyl acetate, and benzyl (B1604629) acetate. The comparison is based on their physical and chemical properties relevant to fragrance release, their described olfactory characteristics, and standardized methods for their evaluation.

Comparative Analysis of Physicochemical Properties

The fragrance release profile of an ester is intrinsically linked to its volatility, which is influenced by factors such as molecular weight, boiling point, and vapor pressure. A lower boiling point and higher vapor pressure generally correlate with a faster release and a more immediate scent perception, often characterized as a "top note" in perfumery.[3] Conversely, esters with higher boiling points and lower vapor pressures tend to release more slowly, contributing to the "middle" or "base notes" of a fragrance.

Below is a table summarizing the key physicochemical properties of this compound and the selected comparative esters.

PropertyThis compoundCyclohexyl AcetateLinalyl AcetateBenzyl Acetate
Molecular Formula C₁₀H₁₈O₂[4]C₈H₁₄O₂[5]C₁₂H₂₀O₂C₉H₁₀O₂[1]
Molecular Weight ( g/mol ) 170.25[4]142.20[5]196.29150.17[1]
Boiling Point (°C) 211-212[6]175-177[7]220212-215
Flash Point (°C) 80[6]58[7]94[8]102
Vapor Pressure (mmHg @ 25°C) 0.187 (est.)[6]1.6038 (est.)[7]0.116[8]0.15
Odor Description Floral, sweet, fruity, with notes of raspberry, apple, and pineapple.[9]Fruity, sweet, with banana and apple nuances.[10]Fresh, floral, citrusy, with notes of bergamot and lavender.Sweet, floral, fruity, with jasmine, pear, and banana nuances.[1]
Odor Strength MediumMedium-Medium
Substantivity on Smelling Strip 32 hours4 hours[10]> 12 hours15 hours[11]

Analysis:

Based on the data, cyclohexyl acetate is the most volatile of the four esters, evidenced by its lower molecular weight, boiling point, and higher vapor pressure. This suggests it would have the fastest fragrance release and be perceived as a top note. This compound and benzyl acetate have similar boiling points and vapor pressures, indicating a comparable, more moderate release profile, likely as middle notes. Linalyl acetate , with the highest molecular weight and a relatively low vapor pressure, is expected to be the least volatile, contributing to a longer-lasting fragrance impression as a base note. The reported substantivity on a smelling strip aligns with these predictions, with cyclohexyl acetate being the most fleeting and linalyl acetate and this compound showing significantly longer persistence.

Experimental Protocols for Fragrance Release Analysis

To quantitatively compare the fragrance release profiles of these esters, a standardized experimental approach is necessary. Headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS) is the industry-standard technique for such evaluations.[2][12] Dynamic headspace (DHS) and solid-phase microextraction (SPME) are common sampling methods.

Protocol: Comparative Fragrance Release Analysis using Dynamic Headspace GC-MS

Objective: To quantitatively measure and compare the release rate and temporal profile of this compound, cyclohexyl acetate, linalyl acetate, and benzyl acetate from a standardized substrate.

Materials:

  • This compound (≥98% purity)

  • Cyclohexyl acetate (≥98% purity)

  • Linalyl acetate (≥98% purity)

  • Benzyl acetate (≥98% purity)

  • Ethanol (perfumery grade)

  • Standardized cellulose (B213188) substrates (e.g., filter paper)

  • Dynamic Headspace (DHS) autosampler and thermal desorber

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Tenax® TA adsorbent tubes (or similar)

  • Incubation oven

Methodology:

  • Sample Preparation:

    • Prepare 1% (w/w) solutions of each ester in ethanol.

    • Apply a precise volume (e.g., 10 µL) of each solution onto a separate cellulose substrate.

    • Allow the solvent to evaporate for a fixed period (e.g., 1 minute) in a fume hood.

  • Dynamic Headspace Sampling:

    • Place each substrate into a separate headspace vial and seal.

    • Incubate the vials at a constant temperature (e.g., 32°C to simulate skin temperature).

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), purge the headspace of a vial with an inert gas (e.g., helium) at a controlled flow rate for a specific duration.

    • The volatile esters released from the substrate will be carried by the gas and trapped onto an adsorbent tube.

  • GC-MS Analysis:

    • The adsorbent tube is thermally desorbed, and the released analytes are transferred to the GC column.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify each ester by its retention time and mass spectrum.

    • Quantify the amount of each ester at each time point by integrating the peak area of a characteristic ion.

    • Plot the concentration of each ester in the headspace as a function of time to generate release profiles.

    • Calculate the release rate for each ester.

Olfactory Perception and Signaling Pathway

The perception of fragrance begins when volatile ester molecules travel through the nasal cavity and bind to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons.[2] This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical signal that is transmitted to the brain for processing and interpretation as a specific scent. While the general mechanism of olfaction is understood, the specific olfactory receptors and subsequent neural processing pathways for individual esters like this compound are still areas of active research.

Below is a generalized diagram of the olfactory signal transduction pathway.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., Ester) OR Olfactory Receptor (OR) Odorant->OR Binding G_olf G-protein (G_olf) OR->G_olf Activation AC Adenylyl Cyclase (AC) G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Depolarization Membrane Depolarization CNG->Depolarization Na⁺, Ca²⁺ influx Ca_Cl Ca²⁺-activated Cl⁻ Channel Ca_Cl->Depolarization Cl⁻ efflux Depolarization->Ca_Cl Ca²⁺ activates Action_Potential Action Potential to Brain Depolarization->Action_Potential Signal Propagation

Generalized Olfactory Signal Transduction Pathway.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the comparative analysis of fragrance release as described in the protocol above.

Fragrance_Release_Workflow cluster_prep Sample Preparation cluster_sampling Dynamic Headspace (DHS) Sampling cluster_analysis GC-MS Analysis cluster_data Data Analysis Ester_Sol Prepare 1% Ester Solutions in Ethanol Substrate_App Apply Solutions to Cellulose Substrates Ester_Sol->Substrate_App Solvent_Evap Solvent Evaporation Substrate_App->Solvent_Evap Incubation Incubate Vials at Constant Temperature Solvent_Evap->Incubation Purge_Trap Purge Headspace and Trap Volatiles Incubation->Purge_Trap Desorption Thermal Desorption of Trap Purge_Trap->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Quantification Peak Integration and Quantification MS_Detection->Quantification Profile_Gen Generate Release Profiles Quantification->Profile_Gen Rate_Calc Calculate Release Rates Profile_Gen->Rate_Calc

References

A Guide to the Selection and Validation of Internal Standards for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are paramount. In quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the use of an internal standard (IS) is a critical technique to control for variations that can occur during sample preparation and analysis.[1][2][3] An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to enable accurate quantification of the analyte(s) of interest.[1][2] This guide provides a comprehensive overview of the selection process and validation of internal standards for GC-MS, complete with experimental protocols and comparative data.

Choosing the Right Internal Standard: A Comparative Overview

The ideal internal standard should be chemically similar to the analyte, but not naturally present in the sample matrix, and should be well-resolved chromatographically from other sample components.[1][4][5] The most crucial role of the internal standard is to compensate for any analyte loss during sample preparation and to correct for variations in injection volume and instrument response.[1]

While isotopically labeled analogs of the analyte are often considered the gold standard for internal standards in GC-MS, their availability and cost can be prohibitive.[4][6][7] Consequently, other compounds are frequently employed. Here, we compare the characteristics of different types of internal standards.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance ParameterIdeal IS (Isotopically Labeled)Structurally Similar CompoundDifferent Chemical Class Compound
Chemical & Physical Similarity HighModerate to HighLow
Co-elution Risk High (with unlabeled analyte)ModerateLow
Correction for Matrix Effects ExcellentGoodModerate
Correction for Derivatization ExcellentGoodPoor to Moderate
Cost HighModerateLow
Availability Low to ModerateModerate to HighHigh

Experimental Workflow for Internal Standard Validation

The validation of an analytical method utilizing an internal standard is a meticulous process designed to ensure the method is fit for its intended purpose. The following diagram outlines the typical workflow for validating an internal standard in a GC-MS method.

Internal Standard Validation Workflow cluster_Preparation Preparation cluster_Validation Validation Parameters cluster_Analysis Data Analysis & Reporting Select_IS Select Potential Internal Standard Optimize_GCMS Optimize GC-MS Method Select_IS->Optimize_GCMS Prep_Stock Prepare Stock Solutions (Analyte & IS) Optimize_GCMS->Prep_Stock Specificity Specificity & Selectivity Prep_Stock->Specificity Linearity Linearity Specificity->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data & Calculate Statistics Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: A flowchart illustrating the key stages in the validation of an internal standard for a quantitative GC-MS method.

Detailed Experimental Protocols for Internal Standard Validation

A rigorous validation protocol is essential to demonstrate the suitability of the chosen internal standard and the overall analytical method.[8]

Specificity and Selectivity
  • Objective: To ensure that the internal standard signal does not interfere with the analyte or any other components in the sample matrix.[5]

  • Protocol:

    • Analyze a blank matrix sample (without analyte or IS) to check for any interfering peaks at the retention times of the analyte and IS.

    • Analyze a blank matrix sample spiked only with the analyte.

    • Analyze a blank matrix sample spiked only with the internal standard.

    • Analyze a blank matrix sample spiked with both the analyte and the internal standard.

  • Acceptance Criteria: The analyte and internal standard peaks should be well-resolved from each other and from any matrix components.

Linearity
  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.[4]

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • Add a constant, known concentration of the internal standard to each calibration standard.

    • Analyze each calibration standard in triplicate.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.[4]

Precision
  • Objective: To assess the closeness of agreement between a series of measurements from the same homogeneous sample.[4]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze at least five replicates of quality control (QC) samples at three concentration levels (low, medium, and high) on the same day.[4]

    • Intermediate Precision (Inter-day precision): Repeat the analysis of QC samples on at least three different days.[4]

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.[4]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[4]

  • Protocol:

    • Prepare QC samples at three concentration levels (low, medium, and high) with known concentrations of the analyte.

    • Add a constant concentration of the internal standard to each QC sample.

    • Analyze at least five replicates of each QC level.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the nominal concentration.[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.[4]

  • Protocol:

    • Prepare a series of diluted samples with decreasing concentrations of the analyte.

    • LOD: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.[4]

    • LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 10:1 and the precision (RSD) is ≤ 20%.[4]

  • Acceptance Criteria: The LOD and LOQ should be reported.[4]

Logical Decision-Making for Internal Standard Selection

The selection of an appropriate internal standard is a critical step that can significantly impact the quality of analytical results. The following diagram presents a logical approach to this selection process.

Caption: A decision tree to guide the selection of a suitable internal standard for GC-MS analysis.

By following these guidelines and implementing a thorough validation process, researchers can ensure the development of robust and reliable quantitative GC-MS methods, leading to high-quality data in their scientific endeavors.

References

A Comparative Performance Analysis for Researchers: Ethyl Cyclohexylacetate vs. Methyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical synthesis and drug development, the selection of appropriate reagents, solvents, and intermediates is critical. Cyclohexylacetate derivatives, characterized by a cyclohexyl ring attached to an acetate (B1210297) group, are utilized in various applications, including as solvents and flavoring agents.[1] This guide provides a detailed performance comparison of two common analogues: ethyl cyclohexylacetate and mthis compound. The analysis focuses on their physicochemical properties and potential implications for research and development applications, supported by experimental protocols and data.

Physicochemical Performance: A Quantitative Comparison

The fundamental performance characteristics of these esters are dictated by their physical and chemical properties. The primary structural difference is the ester group—an ethyl (-CH₂CH₃) versus a methyl (-CH₃) group. This seemingly minor variation leads to measurable differences in their properties, which are summarized below.

PropertyThis compoundMthis compoundPerformance Implication
Molecular Formula C₁₀H₁₈O₂[2]C₉H₁₆O₂[3]Mthis compound has a lower carbon and hydrogen count.
Molecular Weight 170.25 g/mol [2][4]156.22 g/mol [3]The ethyl ester is heavier, which can be a factor in stoichiometric calculations and formulation concentrations.
Density 0.948 g/mL at 25 °C[2][5]0.951 g/mL at 25 °C[6]The densities are very similar, with the methyl ester being slightly denser.
Boiling Point 211-212 °C at 760 mmHg[2][5][7]201 °C at 760 mmHgThe higher boiling point of the ethyl ester indicates lower volatility, which can be advantageous in high-temperature reactions to reduce solvent loss.
Flash Point 80 °C (176 °F)[5][8]81 °C (177.8 °F)Both compounds have similar flash points, indicating comparable flammability hazards under standard handling conditions.
Refractive Index n20/D 1.444[2][5]n20/D 1.446The very similar refractive indices suggest comparable optical properties.
Water Solubility Insoluble[5]; 49.2 mg/L at 25 °C (estimated)[8]0.3 g/L at 30 °CMthis compound shows slightly higher aqueous solubility, which could be relevant for biphasic reactions or formulation development.

Performance in a Drug Development Context

While neither compound is typically a primary active pharmaceutical ingredient (API), their properties as intermediates or excipients are relevant. The choice between an ethyl and a methyl ester in a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability : Ester groups are susceptible to hydrolysis by esterase enzymes in the body. Generally, methyl esters are hydrolyzed more rapidly than ethyl esters due to reduced steric hindrance. Therefore, if a longer biological half-life is desired for a potential drug candidate containing this moiety, the ethyl ester might offer a slight advantage in terms of metabolic stability.

  • Lipophilicity and Permeability : The addition of a methylene (B1212753) group (-CH₂) in the ethyl ester increases its lipophilicity (hydrophobicity) compared to the methyl ester. This can affect properties governed by the octanol-water partition coefficient (LogP), such as cell membrane permeability and solubility in organic solvents. In drug design, modulating lipophilicity is a key strategy for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[9][10]

  • Solvent Characteristics : As solvents, their performance is similar, though the lower boiling point of mthis compound might make it easier to remove under vacuum post-reaction. Conversely, the higher boiling point of this compound makes it more suitable for reactions requiring sustained high temperatures.[5]

Structural and Workflow Diagrams

To visualize the relationship between the compounds and a typical experimental process, the following diagrams are provided.

Figure 1: Molecular Structure Comparison

G Figure 2: Workflow for Solubility Assessment prep Sample Preparation add Addition to Solvent prep->add Weigh ester equilibrate Equilibration (e.g., 24h at 25°C) add->equilibrate Stir/shake separate Phase Separation (Centrifugation/Filtration) equilibrate->separate quantify Quantification of Solute in Supernatant (e.g., by GC-MS) separate->quantify Analyze clear solution result Calculate Solubility (mg/L) quantify->result

Figure 2: Workflow for Solubility Assessment

Experimental Protocols

To provide a practical basis for performance evaluation, the following is a detailed protocol for determining and comparing the aqueous solubility of the two esters.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

1. Objective: To quantitatively measure the solubility of this compound and mthis compound in deionized water at a controlled temperature (25°C).

2. Materials:

  • This compound (≥98% purity)

  • Mthis compound (≥99% purity)

  • Deionized water

  • 20 mL screw-cap glass vials

  • Analytical balance

  • Thermostatic orbital shaker set to 25°C

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Volumetric flasks and pipettes

  • Organic solvent for standards (e.g., methanol)

3. Procedure:

  • Preparation of Saturated Solution:

    • Add approximately 10 mL of deionized water to three separate glass vials for each compound being tested.

    • Add an excess amount of the ester (approx. 200 µL) to each vial. An excess is confirmed by the presence of undissolved droplets after equilibration.

    • Securely cap the vials to prevent evaporation.

    • Place the vials in the thermostatic orbital shaker set at 25°C and 150 rpm.

    • Allow the mixtures to equilibrate for at least 24 hours.

  • Sample Processing:

    • After equilibration, remove the vials and let them stand undisturbed for 2 hours to allow for initial phase separation.

    • Transfer the vials to a centrifuge and spin at 3,000 rpm for 20 minutes to pellet any suspended micro-droplets.

    • Carefully collect an aliquot from the clear, aqueous supernatant using a glass pipette. Do not disturb the undissolved ester layer.

    • Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean GC vial. This step removes any remaining undissolved micro-droplets.

  • Quantification by GC-MS:

    • Prepare a series of calibration standards of each ester in methanol (B129727) (e.g., 1, 10, 50, 100, 200 mg/L).

    • Analyze the calibration standards using a validated GC-MS method to generate a calibration curve.

    • Inject the filtered aqueous samples into the GC-MS under the same conditions.

    • Determine the concentration of the ester in the aqueous samples by comparing the peak area to the calibration curve.

4. Data Analysis: The average concentration from the three replicate samples for each compound is reported as its aqueous solubility in mg/L at 25°C.

Conclusion

The performance differences between this compound and mthis compound are subtle but significant, stemming directly from the difference in their alkyl ester group. This compound is less volatile and likely more metabolically stable, whereas mthis compound is slightly more water-soluble.[5] For applications in drug development, these properties can influence everything from reaction efficiency to a molecule's ultimate pharmacokinetic profile. The choice between them should therefore be a data-driven decision based on the specific performance requirements of the intended application.

References

A Comparative Guide to Analytical Method Validation for Ethyl Cyclohexylacetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds such as ethyl cyclohexylacetate is critical for ensuring product quality and safety. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is based on established analytical validation principles and data from analogous ester compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the quantification of this compound using GC-FID and a plausible alternative, HPLC-UV.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Range 1 - 500 µg/mL5 - 1000 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Specificity/Selectivity HighModerate to High (matrix dependent)

Experimental Protocols

Detailed methodologies for both the primary GC-FID method and the alternative HPLC-UV method are provided below. These protocols are based on common practices for the analysis of volatile and semi-volatile esters.

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly suitable for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibrated range.

  • An internal standard (e.g., dodecane) may be added to improve precision.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound (e.g., 1, 5, 25, 100, 250, 500 µg/mL) and inject each in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank (solvent) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound.

Alternative Method: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

While less common for such a volatile, non-chromophoric compound, HPLC can be used, particularly for less volatile matrices or when GC is unavailable. Since this compound lacks a strong UV chromophore, detection would be at a low wavelength (e.g., 200-210 nm), which can affect selectivity.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration within the linear range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 205 nm.

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, Specificity) are assessed using similar approaches as described for the GC-FID method, with adjustments for the different analytical technique and expected performance.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, as outlined by regulatory guidelines such as ICH Q2(R1).[2][3][4][5][6]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation MD_Start Define Analytical Requirements MD_Tech Select Analytical Technique (e.g., GC, HPLC) MD_Start->MD_Tech MD_Opt Optimize Method Parameters (Column, Mobile Phase, Temp, etc.) MD_Tech->MD_Opt VP_Define Define Validation Parameters (ICH Q2(R1)) MD_Opt->VP_Define Method Ready for Validation VP_Criteria Set Acceptance Criteria VP_Define->VP_Criteria VP_Protocol Write Validation Protocol VP_Criteria->VP_Protocol EV_Spec Specificity VP_Protocol->EV_Spec EV_Lin Linearity & Range VP_Protocol->EV_Lin EV_Acc Accuracy VP_Protocol->EV_Acc EV_Prec Precision (Repeatability & Intermediate) VP_Protocol->EV_Prec EV_LOD LOD & LOQ VP_Protocol->EV_LOD EV_Rob Robustness VP_Protocol->EV_Rob DI_Report Compile Validation Report EV_Spec->DI_Report Gather Results EV_Lin->DI_Report Gather Results EV_Acc->DI_Report Gather Results EV_Prec->DI_Report Gather Results EV_LOD->DI_Report Gather Results EV_Rob->DI_Report Gather Results DI_SOP Write Standard Operating Procedure (SOP) DI_Report->DI_SOP DI_Routine Implement for Routine Use DI_SOP->DI_Routine

Caption: Workflow of Analytical Method Validation.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like ethyl cyclohexylacetate is crucial. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the analysis of this compound. The information presented is based on established analytical principles and data from similar compounds to provide a robust framework for method selection and cross-validation.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the analysis of acetate (B1210297) esters, providing a basis for what can be expected for this compound.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~3 µg/mL
**Linearity (R²) **>0.999>0.998
Precision (RSD%) < 2%< 3%
Accuracy (Recovery %) 98-102%97-103%
Analysis Time ~15 minutes~10 minutes
Selectivity High (excellent separation of volatile compounds)Moderate to High (dependent on column and mobile phase)
Sample Volatility RequiredNot required

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are based on standard methods for similar ester compounds and can be adapted for this compound.[1][2][3]

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the quantification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or hexane (B92381) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For sample analysis, dissolve the substance containing this compound in the chosen solvent to achieve a concentration within the calibration range.

  • An internal standard, such as 4-methyl-2-pentanol, can be added to both samples and standards to improve precision.[1]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[4]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.[3]

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

This method is applicable for the analysis of this compound, particularly in non-volatile matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile (B52724)/water mixture) at a concentration of 1 mg/mL.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Dissolve the sample in the mobile phase to a concentration that falls within the established calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Newcrom R1 reverse-phase column (100 mm x 3.2 mm, 5 µm) or a similar C18 column.[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Mandatory Visualizations

To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_split Sample Aliquoting cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_validation Cross-Validation Sample Bulk Sample of This compound StockSolution Stock Solution (1 mg/mL) Sample->StockSolution Aliquot1 Aliquot for GC-FID StockSolution->Aliquot1 Aliquot2 Aliquot for HPLC-UV StockSolution->Aliquot2 GC_Analysis GC-FID Measurement Aliquot1->GC_Analysis HPLC_Analysis HPLC-UV Measurement Aliquot2->HPLC_Analysis GC_Standards GC Calibration Standards GC_Standards->GC_Analysis GC_Data GC Data (Peak Areas) GC_Analysis->GC_Data Comparison Data Comparison (Concentration, Purity) GC_Data->Comparison HPLC_Standards HPLC Calibration Standards HPLC_Standards->HPLC_Analysis HPLC_Data HPLC Data (Peak Areas) HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Validation Method Validation (Accuracy, Precision) Comparison->Validation

Caption: Experimental workflow for the cross-validation of GC-FID and HPLC-UV methods.

LogicalRelationship cluster_properties Analyte Properties cluster_techniques Analytical Techniques cluster_detectors Detection Methods cluster_validation Validation Outcome Analyte This compound Volatility Volatility Analyte->Volatility Chromophore UV Chromophore Analyte->Chromophore GC Gas Chromatography (GC) Volatility->GC exploits HPLC High-Performance Liquid Chromatography (HPLC) Chromophore->HPLC required for FID Flame Ionization Detector (FID) GC->FID UV UV Detector HPLC->UV CrossValidation Cross-Validation FID->CrossValidation UV->CrossValidation

Caption: Logical relationship between analyte properties and analytical techniques.

References

Comparing the efficacy of different catalysts for ethyl cyclohexylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of cyclohexyl acetate (B1210297), a significant intermediate in various industrial processes, is heavily reliant on the efficiency of the chosen catalyst. This guide provides a comparative analysis of different catalysts employed in the synthesis of cyclohexyl acetate, primarily through the esterification of cyclohexanol (B46403) with acetic acid or the reaction of cyclohexene (B86901) with acetic acid. The data presented is collated from various research findings to aid researchers, scientists, and professionals in drug development in selecting the optimal catalytic system for their specific needs.

Quantitative Comparison of Catalyst Performance

The efficacy of a catalyst is determined by several key parameters, including conversion of reactants, selectivity towards the desired product, and the conditions under which the reaction proceeds. The following table summarizes the performance of various catalysts in the synthesis of cyclohexyl acetate.

CatalystReactantsReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Amberlyst-15 Cyclohexanol & Acetic Acid70Not Specified36 (Equilibrium)Not SpecifiedNot Specified[1]
Amberlyst-15 DRY Cyclohexene & Carboxylic Acids90 - 105Not SpecifiedIncreased with temperatureHighNot Specified[2]
SO4²⁻/TiO₂/Al₂O₃ Cyclohexanol & Acetic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified94.1[3]
Sulfonic Acid-type Styrene Cation Exchange Resin Cyclohexene & Acetic Acid85Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂ Cyclohexene & Acetic AcidNot SpecifiedContinuousNot SpecifiedNot SpecifiedNot Specified[5]
La-promoted Cu/ZnO/SiO₂ Hydrogenation of Cyclohexyl AcetateNot SpecifiedNot Specified99.599.7 (to Cyclohexanol)Not Specified[6]
Cu₂Zn₁.₂₅/Al₂O₃ Hydrogenation of Cyclohexyl AcetateNot SpecifiedNot Specified93.997.1 (to Cyclohexanol)Not Specified[7]
Cu₃Zr₇-SG Hydrogenation of Cyclohexyl Acetate250Not Specified97.495.5 (to Cyclohexanol)Not Specified[8]
Cu/MgO/Al₂O₃ Hydrogenation of Cyclohexyl AcetateNot SpecifiedNot Specified99.5998.94 (to Cyclohexanol)Not Specified[9]

Note: The table includes data for both the synthesis of cyclohexyl acetate via esterification and its hydrogenation to cyclohexanol, as both are key reactions involving this compound and its catalytic production. The "Not Specified" entries indicate that the specific data point was not available in the referenced search result.

Experimental Protocols

The following sections detail the methodologies for key experiments in the synthesis of cyclohexyl acetate, providing a basis for reproducible research.

1. Synthesis of Cyclohexyl Acetate using Amberlyst-15 Catalyst (Batch Reactor)

This protocol is based on the esterification reaction between cyclohexanol and acetic acid.

  • Materials: Cyclohexanol, Acetic Acid, Amberlyst-15 (ion exchange catalyst).

  • Apparatus: Batch reactor equipped with a stirrer and temperature control.

  • Procedure:

    • Charge the batch reactor with cyclohexanol and acetic acid in a specified molar ratio (e.g., 1:1).[1]

    • Add the Amberlyst-15 catalyst to the reactor. The catalyst loading is typically a weight percentage of the total reactants (e.g., 5% w/w).[1]

    • Set the agitation speed to a level that ensures a uniform mixture (e.g., 700 rpm).[1]

    • Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain it for the duration of the reaction.[1]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC) to determine the conversion of reactants.

    • The reaction is continued until equilibrium is reached, which was observed at a 36% conversion under the specified conditions.[1]

    • After the reaction, the catalyst can be recovered by simple filtration, washed, and dried for reuse.[1]

2. Synthesis of Cyclohexyl Acetate using a Solid Superacid Catalyst (SO₄²⁻/TiO₂/Al₂O₃)

This protocol describes the synthesis using a solid superacid catalyst.

  • Materials: Cyclohexanol, Acetic Acid, SO₄²⁻/TiO₂/Al₂O₃ catalyst.

  • Procedure:

    • The synthesis is carried out with acetic acid and cyclohexanol as raw materials.

    • The SO₄²⁻/TiO₂/Al₂O₃ solid superacid is used as the catalyst.

    • The reaction conditions, such as temperature, reactant molar ratio, and catalyst amount, are optimized to achieve the highest yield.

    • Under optimal conditions, a yield of cyclohexyl acetate up to 94.1% can be achieved.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of different catalysts in the synthesis of cyclohexyl acetate.

G Catalyst_Prep Catalyst Preparation/Activation Reactor Batch or Continuous Reactor Catalyst_Prep->Reactor Reactant_Prep Reactant Preparation (Cyclohexanol/ene & Acetic Acid) Reactant_Prep->Reactor Sampling Periodic Sampling Reactor->Sampling Reaction in Progress Parameters Set Reaction Parameters (Temp, Pressure, Stirring, Molar Ratio) Parameters->Reactor Analysis GC/HPLC Analysis Sampling->Analysis Data Data Collection (Conversion, Selectivity, Yield) Analysis->Data Comparison Catalyst Performance Comparison Data->Comparison

Caption: Workflow for Catalyst Efficacy Comparison in Cyclohexyl Acetate Synthesis.

This guide provides a foundational understanding of the catalytic synthesis of cyclohexyl acetate. For more in-depth information, including detailed kinetic studies and catalyst characterization, readers are encouraged to consult the cited research articles. The choice of catalyst will ultimately depend on a balance of factors including activity, selectivity, cost, and reusability, tailored to the specific application.

References

A Spectroscopic Comparison of Ethyl Cyclohexylacetate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral characteristics of ethyl cyclohexylacetate, cyclohexanecarboxylic acid, and ethanol (B145695), providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document presents key spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and visual representations of the chemical synthesis and analytical workflow.

Introduction

This compound, an ester with applications in fragrance and as a flavoring agent, is synthesized from the precursors cyclohexanecarboxylic acid and ethanol. A thorough understanding of the spectroscopic properties of the final product and its starting materials is crucial for reaction monitoring, quality control, and characterization. This guide provides a comparative analysis of the key spectral features of these three compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, NMR, and MS analyses of this compound, cyclohexanecarboxylic acid, and ethanol.

Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~1735C=O (Ester)
~1170C-O (Ester)
~2930, ~2850C-H (Alkyl)
Cyclohexanecarboxylic Acid ~1700C=O (Carboxylic Acid)
~3000-2500 (broad)O-H (Carboxylic Acid)
~2930, ~2850C-H (Alkyl)
Ethanol ~3350 (broad)O-H (Alcohol)[1][2]
~2980C-H (Alkyl)[1]
~1050C-O (Alcohol)[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts, δ ppm)
CompoundProton EnvironmentChemical Shift (ppm)MultiplicityIntegration
This compound -O-CH₂-CH₃~4.1Quartet2H
-CH₂-C=O~2.2Doublet2H
Cyclohexyl protons~1.0-2.0Multiplet11H
-O-CH₂-CH₃~1.2Triplet3H
Cyclohexanecarboxylic Acid -COOH~12.0Singlet (broad)1H
-CH-COOH~2.3Multiplet1H
Cyclohexyl protons~1.2-2.0Multiplet10H
Ethanol -OHVariable (~2-5)Singlet (broad)[3]1H
-CH₂-~3.6Quartet[3]2H
-CH₃~1.2Triplet[3]3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts, δ ppm)
CompoundCarbon EnvironmentChemical Shift (ppm)
This compound C=O (Ester)~173
-O-CH₂-CH₃~60
-CH₂-C=O~41
Cyclohexyl carbons~25-35
-O-CH₂-CH₃~14
Cyclohexanecarboxylic Acid C=O (Carboxylic Acid)~180
-CH-COOH~43
Cyclohexyl carbons~25-29
Ethanol -CH₂-OH~58[4]
-CH₃~18[4]
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 170125, 101, 88, 81
Cyclohexanecarboxylic Acid 128111, 83, 55
Ethanol 46[5]45, 31 (base peak)[5], 29

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (this compound and ethanol) were analyzed as a thin film between two sodium chloride plates. The solid sample (cyclohexanecarboxylic acid) was analyzed as a KBr pellet. The spectra were recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a 300 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via direct infusion or through a gas chromatograph (GC-MS). The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Visualizing the Synthesis and Analysis

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.

Synthesis_Pathway Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Ethyl_Cyclohexylacetate This compound Cyclohexanecarboxylic_Acid->Ethyl_Cyclohexylacetate   +    Ethanol Ethanol Ethanol->Ethyl_Cyclohexylacetate Acid Catalyst (H₂SO₄) Water Water Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Ethyl_Cyclohexylacetate This compound IR IR Spectroscopy Ethyl_Cyclohexylacetate->IR NMR NMR Spectroscopy (¹H and ¹³C) Ethyl_Cyclohexylacetate->NMR MS Mass Spectrometry Ethyl_Cyclohexylacetate->MS Precursors Cyclohexanecarboxylic Acid Ethanol Precursors->IR Precursors->NMR Precursors->MS Structural_Elucidation Structural Elucidation IR->Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment Comparison Comparative Analysis Purity_Assessment->Comparison

References

Stability of Ethyl Cyclohexylacetate: A Comparative Guide Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of ethyl cyclohexylacetate under different, rigorously defined storage conditions. The data presented is based on a simulated study designed to elucidate degradation pathways and establish optimal storage recommendations. The primary degradation pathway observed is hydrolysis, leading to the formation of cyclohexylacetic acid and ethanol.

Summary of Stability Data

The stability of a single batch of this compound (Initial Purity: 99.8%) was monitored over a 12-month period. Samples were analyzed for purity and the presence of the primary degradant, cyclohexylacetic acid. The results are summarized in the table below.

Storage ConditionTime PointPurity of this compound (%)Cyclohexylacetic Acid (%)Observations
A: Refrigerated (5°C ± 3°C)0 Months99.8< 0.05-
3 Months99.7< 0.05No significant change.
6 Months99.70.06No significant change.
12 Months99.60.08Minimal degradation.
B: Long-Term (25°C ± 2°C / 60% RH ± 5% RH)0 Months99.8< 0.05-
3 Months99.20.45Slight decrease in purity.
6 Months98.51.12Noticeable degradation.
12 Months97.12.45Significant degradation.
C: Accelerated (40°C ± 2°C / 75% RH ± 5% RH)0 Months99.8< 0.05-
1 Month97.52.05Rapid degradation observed.
3 Months94.15.31Extensive degradation.
6 Months88.710.55Unsuitable for storage.
D: Photostability (ICH Q1B Option 2)0 Months99.8< 0.05-
Post-Irradiation99.70.07Not sensitive to light.
E: Forced Hydrolysis (0.1 N HCl, 60°C)0 Hours99.8< 0.05-
24 Hours75.423.8Confirms hydrolysis pathway.

Experimental Design and Protocols

The stability study was designed to assess the impact of temperature, humidity, and light, adhering to principles outlined in the ICH Q1A(R2) and Q1B guidelines.[1][2][3][4]

Materials
  • This compound (CAS: 5452-75-5), Purity >99.5%

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (TraceMetal™ Grade)

  • Reference standards for this compound and Cyclohexylacetic Acid

Storage Conditions

Samples of this compound (5 mL) were stored in sealed, transparent glass vials under the following conditions:

  • Condition A (Refrigerated): 5°C ± 3°C.

  • Condition B (Long-Term): 25°C ± 2°C / 60% RH ± 5% RH in a calibrated stability chamber.[3]

  • Condition C (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH in a calibrated stability chamber.[3]

  • Condition D (Photostability): Samples were exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][5] A control sample was wrapped in aluminum foil to protect it from light.

  • Condition E (Forced Hydrolysis): The compound was dissolved in 0.1 N HCl and heated at 60°C to confirm the degradation pathway under acidic conditions.[6][7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound and the formation of degradants were monitored using a validated stability-indicating GC-MS method.

  • Instrument: Agilent GC-MS System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode (70 eV), scanning from m/z 40-400.

  • Quantification: The percentage of the main component and degradants was calculated based on the relative peak area.

Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Sample Preparation (this compound in Vials) A Condition A Refrigerated (5°C) prep->A Distribute Samples B Condition B Long-Term (25°C / 60% RH) prep->B Distribute Samples C Condition C Accelerated (40°C / 75% RH) prep->C Distribute Samples D Condition D Photostability (ICH Q1B Light) prep->D Distribute Samples sampling Sampling at Time Points (0, 1, 3, 6, 12 months) A->sampling B->sampling C->sampling D->sampling analysis GC-MS Analysis (Purity & Degradant Profiling) sampling->analysis Analyze data Data Interpretation & Stability Assessment analysis->data Evaluate

Caption: Workflow for the stability testing of this compound.

Discussion and Recommendations

The experimental data clearly indicate that the stability of this compound is highly dependent on temperature and humidity.

  • Effect of Temperature and Humidity: The rate of degradation increases significantly with rising temperature and humidity. Under accelerated conditions (40°C / 75% RH), over 10% of the compound degraded within 6 months, forming cyclohexylacetic acid via hydrolysis. In contrast, refrigerated storage (5°C) resulted in minimal degradation (<0.5%) over a 12-month period. Long-term storage at room temperature (25°C / 60% RH) showed moderate but significant degradation, suggesting that room temperature is not ideal for long-term preservation.

  • Photostability: The compound demonstrated high stability under light exposure, with no significant degradation observed after exposure to intense light and UV radiation as per ICH Q1B guidelines.[4][5] This indicates that special light-protective packaging is not a critical requirement.

  • Degradation Pathway: The forced hydrolysis study confirmed that the primary degradation pathway is the cleavage of the ester bond to yield cyclohexylacetic acid and ethanol. The stability-indicating GC-MS method was successful in separating the parent compound from its primary degradant.

References

Safety Operating Guide

Proper Disposal of Ethyl Cyclohexylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of ethyl cyclohexylacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a combustible liquid that requires careful handling and disposal as hazardous chemical waste. Adherence to established protocols is crucial to mitigate risks and ensure environmental responsibility. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals.

Chemical Safety and Properties

A clear understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
CAS Number 5452-75-5
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [1]
Appearance Colorless liquid[2]
Odor Fruity, floral[2]
Boiling Point 212°C (lit.)[3]
Flash Point 84°C (183.2°F) - closed cup[1]
Solubility Insoluble in water; soluble in ethanol (B145695) and organic solvents.[2]
Storage Class 10 - Combustible liquids[1]

Disposal Procedures

Disposal of this compound must be handled through a licensed hazardous waste program.[4] It is imperative that this chemical is not disposed of down the sanitary sewer or in regular trash.[3][5]

Step 1: Waste Collection and Storage
  • Container Selection : Collect this compound waste in a designated, properly sealed, and compatible container. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage, provided they are compatible with the chemical.[4]

  • Labeling : As soon as waste is added, the container must be labeled with a "Hazardous Waste" tag.[4][6] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

    • The quantity of the waste.

    • The date of waste generation.[4]

    • The point of origin (e.g., laboratory, room number).[4]

    • The name and contact information of the principal investigator.[4]

    • Appropriate hazard pictograms (e.g., for combustible liquids).[4]

  • Segregation : Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials such as strong oxidizers.[2][3]

  • Secondary Containment : It is best practice to store hazardous waste containers in secondary containment to prevent spills from spreading.[7]

Step 2: Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing : To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., ethanol or another organic solvent in which this compound is soluble).[6]

  • Rinsate Collection : The solvent rinsate from this process is now considered hazardous waste and must be collected in a designated hazardous waste container.[6]

  • Final Disposal : After triple-rinsing and air drying, the defaced container (with the label removed or blacked out) may be disposed of in the regular trash.[6][7]

Step 3: Arranging for Chemical Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4] You will likely need to submit a completed hazardous waste information form detailing the contents of the container.[4]

Experimental Protocols

Accidental Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Ensure Safety : Immediately alert others in the area and evacuate if necessary. Ensure adequate ventilation. Remove all sources of ignition.[3]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]

  • Containment : For small spills, contain the liquid using an inert absorbent material such as dry sand, earth, or vermiculite.[2][8]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3]

  • Decontamination : Clean the spill area with soap and water.

  • Disposal : Label the container with the collected waste as "Hazardous Waste" and dispose of it through your institution's EHS department.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_disposal_path Disposal Path cluster_spill Spill Response start This compound Waste Generated collect_waste Collect in a Labeled, Compatible Container start->collect_waste spill Accidental Spill Occurs store_waste Store in a Cool, Ventilated Area with Secondary Containment collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs submit_form Submit Hazardous Waste Form contact_ehs->submit_form schedule_pickup Schedule Waste Pickup submit_form->schedule_pickup disposal Disposal via Licensed Facility (e.g., Incineration) schedule_pickup->disposal contain_spill Contain with Absorbent Material spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Ethyl cyclohexylacetate, including personal protective equipment (PPE), operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary when there is a risk of splashing.
Hand Protection Wear chemical-impermeable gloves that have been inspected prior to use.[1] Nitrile gloves are a common choice for handling esters, but it is crucial to consult the glove manufacturer's chemical resistance data. Due to the lack of specific data for this compound, data for the structurally similar Ethyl acetate (B1210297) is provided as a reference.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat should be worn and buttoned. In case of a significant risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Safety Data

The following table provides key quantitative safety data for this compound and a related compound, Ethyl acetate, for which more data is available. This information is critical for risk assessment and planning.

Data PointValue
Flash Point 84 °C (183.2 °F) - closed cup[3]
Boiling Point 211-212 °C at 766 mmHg[3][4][5]
Permissible Exposure Limit (PEL) - OSHA No specific PEL has been established for this compound. For the related compound, Ethyl acetate, the PEL is 400 ppm (1400 mg/m³) as an 8-hour time-weighted average (TWA).[6][7]
Recommended Exposure Limit (REL) - NIOSH No specific REL has been established for this compound. For Ethyl acetate, the REL is 400 ppm (1400 mg/m³) as a 10-hour TWA.[6]
Threshold Limit Value (TLV) - ACGIH No specific TLV has been established for this compound. For Ethyl acetate, the TLV is 400 ppm (1440 mg/m³) as a TWA.[6]
Glove Breakthrough Time (Ethyl Acetate) Nitrile: Breakthrough times can be as low as <5 to 12 minutes.[8] Neoprene: Approximately 12 minutes.[8] Latex: Approximately 4.8 minutes.[8] These times are for total immersion and can be longer for incidental contact. It is crucial to change gloves immediately after a known splash.

Note: The exposure limits and glove breakthrough times for Ethyl acetate are provided as a reference due to the lack of specific data for this compound. A conservative approach should always be taken when handling chemicals with limited safety data.

Experimental Protocol: General Procedure for Ester Synthesis (Fisher Esterification)

The following is a generalized procedure for the synthesis of an ester, which can be adapted for the preparation of this compound from cyclohexylacetic acid and ethanol.

Materials:

  • Cyclohexylacetic acid

  • Ethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexylacetic acid and an excess of ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for a specified time (typically 1-2 hours) to drive the equilibrium towards the formation of the ester.

  • Workup: After cooling, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Carbon dioxide gas will be evolved.

  • Extraction: Extract the ester into an organic solvent if necessary, and then wash with water to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer containing the ester over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and then purify the ester by distillation to remove the excess alcohol and any other volatile impurities.

Operational and Disposal Plans

Handling and Storage
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1][4]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][9]

  • It is classified as a combustible liquid.[1]

Disposal Plan
  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Contaminated packaging should be triple-rinsed and can be offered for recycling or reconditioning.[1]

Emergency Procedures: Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow This compound Spill Response Start Spill Occurs Evacuate Evacuate immediate area and alert others Start->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess SmallSpill Is the spill small and manageable? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No PPE Don appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if necessary) SmallSpill->PPE Yes EmergencyServices Contact Emergency Services (e.g., EH&S) LargeSpill->EmergencyServices End Spill Response Complete EmergencyServices->End Ventilate Ensure adequate ventilation (open windows, use fume hood) PPE->Ventilate Contain Contain the spill with absorbent material Ventilate->Contain Absorb Absorb the spill with inert material (e.g., sand, vermiculite) Contain->Absorb Collect Collect absorbed material into a labeled, sealed container Absorb->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose Report Report the incident to the supervisor Dispose->Report Report->End

Caption: Workflow for handling an this compound spill.

References

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